Tripeptide-41
Description
Properties
Molecular Formula |
C29H30N4O5 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H30N4O5/c30-23(14-18-6-2-1-3-7-18)27(35)32-25(16-20-17-31-24-9-5-4-8-22(20)24)28(36)33-26(29(37)38)15-19-10-12-21(34)13-11-19/h1-13,17,23,25-26,31,34H,14-16,30H2,(H,32,35)(H,33,36)(H,37,38)/t23-,25-,26-/m0/s1 |
InChI Key |
APECKGGXAXNFLL-RNXOBYDBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tripeptide-41: A Technical Guide to its Mechanism of Action in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, a synthetic peptide with the sequence Phe-Trp-Tyr, is gaining significant attention in the fields of cosmetics and dermatology for its potential role in modulating adipocyte metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound is understood to exert its effects on fat cells. It focuses on the peptide's dual action of stimulating lipolysis and inhibiting adipogenesis and lipogenesis. This document consolidates the current understanding of its interaction with key signaling pathways, presents illustrative quantitative data, and provides detailed experimental protocols for researchers seeking to investigate its properties.
Introduction
Adipose tissue, once considered a passive energy reservoir, is now recognized as a dynamic endocrine organ that plays a crucial role in systemic metabolic regulation. The dysregulation of adipocyte function, characterized by excessive lipid accumulation (hypertrophy) and the formation of new fat cells (hyperplasia), is a hallmark of obesity and is closely linked to a cascade of metabolic disorders, including type 2 diabetes and cardiovascular disease. Consequently, therapeutic strategies aimed at modulating adipocyte biology are of significant scientific and clinical interest.
This compound, also known by its trade name CG-Lipoxin, has emerged as a promising agent in this context. It is a signal peptide designed to influence the intricate cellular processes governing fat storage and breakdown. This guide delves into the core mechanisms of this compound's action in adipocytes, providing a technical resource for the scientific community.
Core Mechanism of Action
This compound's biological activity in adipocytes is multifaceted, primarily revolving around the stimulation of lipolysis (the breakdown of stored triglycerides) and the inhibition of both adipogenesis (the differentiation of pre-adipocytes into mature fat cells) and lipogenesis (the synthesis of new lipids). These effects are mediated through the modulation of several key intracellular signaling pathways.
Stimulation of Lipolysis via the cAMP-PKA Pathway
A primary mechanism of this compound is its ability to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] cAMP acts as a crucial second messenger in adipocytes, initiating a signaling cascade that leads to the breakdown of triglycerides.
-
Activation of Adenylyl Cyclase: It is proposed that this compound interacts with a G-protein coupled receptor (GPCR) on the adipocyte surface, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation of Lipases: PKA then phosphorylates and activates key lipolytic enzymes, Hormone-Sensitive Lipase (HSL) and Perilipin. The phosphorylation of Perilipin allows HSL to access the lipid droplet, where it hydrolyzes triglycerides into free fatty acids and glycerol. These breakdown products are then released from the adipocyte.
References
- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Tripeptide-41: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, a synthetic peptide composed of Phenylalanine, Tryptophan, and Tyrosine, has garnered attention in the cosmetic and dermatological fields for its potential lipolytic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the purported biological mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the scientific basis of this peptide's activity. This document summarizes available data, outlines relevant experimental protocols for its study, and visualizes its proposed signaling pathway.
Chemical Structure and Properties
This compound is a tripeptide with the amino acid sequence Phenylalanyl-Tryptophyl-Tyrosine (Phe-Trp-Tyr or FWY).[1] Its structure is characterized by the presence of three amino acids linked by peptide bonds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
| Amino Acid Sequence | Phe-Trp-Tyr (FWY) | [1] |
| Molecular Formula | C29H30N4O5 | [2] |
| Molecular Weight | 514.57 g/mol | [1][2] |
| CAS Number | 1093241-16-7 | [1][2] |
| Appearance | White to off-white solid/lyophilized powder | |
| Purity | ≥95% to ≥99% (depending on supplier) | [1] |
| Solubility | Soluble in DMSO (125 mg/mL), Soluble in water | [1][2] |
| Storage | Store at -20°C, protected from light and moisture | [2] |
Proposed Biological Activity and Mechanism of Action
This compound is reported to induce lipolysis, the breakdown of lipids stored in fat cells (adipocytes).[2][3] This activity is particularly relevant for applications aimed at reducing localized fat accumulation. The proposed mechanism of action involves the modulation of key signaling pathways within adipocytes.[2][4]
Signaling Pathway
The primary signaling pathway attributed to this compound's lipolytic effect involves the activation of Nuclear Factor-kappa B (NF-κB), an increase in cyclic Adenosine Monophosphate (cAMP) levels, and the inhibition of CCAAT/enhancer-binding protein (C/EBP).[2][4]
-
NF-κB Activation: this compound is suggested to activate the NF-κB signaling pathway.[2][4] Activated NF-κB can promote the expression of various genes, including those involved in inflammatory responses and cellular metabolism. In the context of lipolysis, NF-κB activation may lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), which is a known inducer of lipolysis.[3]
-
Increase in cAMP: The peptide is also claimed to increase intracellular levels of cAMP, a crucial second messenger in the lipolytic cascade.[2][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin. This cascade of events leads to the hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are then released from the adipocyte.[5]
-
Inhibition of C/EBP: this compound is reported to inhibit the expression of C/EBP, a key transcription factor involved in adipocyte differentiation (adipogenesis).[2][4] By downregulating C/EBP, the peptide may reduce the maturation of pre-adipocytes into mature, fat-storing adipocytes.
Quantitative Data
Peer-reviewed quantitative data on the efficacy of this compound is limited. One manufacturer's clinical study reported a reduction in abdominal circumference.[3]
Table 2: Summary of Available Quantitative Data
| Parameter | Method | Result | Concentration | Duration | Reference |
| Abdominal Circumference | Topical Application | ~5 cm reduction in one subject | 5% emulsion | 8 weeks | [3] |
Disclaimer: The data presented is from a manufacturer's study and has not been independently verified in peer-reviewed literature.
Experimental Protocols
The following are generalized protocols that can be adapted to study the biological effects of this compound. These are based on standard laboratory techniques for the investigation of lipolysis, and specific parameters such as cell lines, peptide concentrations, and incubation times should be optimized for each experimental setup.
In Vitro Lipolysis Assay in Human Adipocytes
This protocol measures the release of glycerol from cultured human adipocytes as an indicator of lipolysis.
Methodology:
-
Cell Culture: Culture human pre-adipocytes and differentiate them into mature adipocytes.
-
Treatment: Treat the mature adipocytes with varying concentrations of this compound dissolved in an appropriate vehicle (e.g., DMSO, then diluted in culture medium). Include a vehicle-only control and a positive control for lipolysis (e.g., isoproterenol).
-
Incubation: Incubate the cells for a predetermined period (e.g., 2-24 hours).
-
Glycerol Measurement: Collect the culture medium and measure the glycerol concentration using a commercially available glycerol assay kit. The assay typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol.
-
Data Analysis: Normalize the glycerol release to the total protein content or cell number in each well. Compare the glycerol release in this compound-treated cells to the control groups.
NF-κB Activation Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to this compound.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or a relevant adipocyte cell line) stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element.
-
Treatment: Seed the reporter cells in a multi-well plate and treat them with different concentrations of this compound. Include a vehicle control and a known NF-κB activator (e.g., TNF-α) as a positive control.
-
Incubation: Incubate the cells for a suitable period to allow for gene expression (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Normalization: To control for transfection efficiency and cell viability, co-transfect a control reporter plasmid (e.g., Renilla luciferase) and normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Data Analysis: Express the results as fold-change in luciferase activity relative to the vehicle control.
Intracellular cAMP Measurement
This protocol measures the levels of intracellular cAMP in adipocytes treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture and differentiate adipocytes as described in the lipolysis assay. Treat the cells with this compound, a vehicle control, and a positive control for cAMP induction (e.g., forskolin) for a short duration (e.g., 15-30 minutes). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
cAMP ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and an anti-cAMP antibody coated on the plate.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on a standard curve and normalize to the total protein content.
C/EBP Expression Analysis by Western Blot
This method is used to determine if this compound affects the protein levels of C/EBPα.
Methodology:
-
Cell Culture and Treatment: Culture and differentiate adipocytes. Treat the cells with this compound for a longer period (e.g., 24-72 hours) to observe changes in protein expression.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for C/EBPα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in C/EBPα expression.
Conclusion
This compound is a synthetic peptide with a defined chemical structure and properties. The available, though limited, evidence from non-peer-reviewed sources suggests its potential as a lipolytic agent acting through the modulation of the NF-κB, cAMP, and C/EBP pathways in adipocytes. For the scientific and drug development communities, further rigorous, peer-reviewed research is necessary to validate these claims, elucidate the precise molecular mechanisms, and establish a comprehensive quantitative understanding of its biological effects. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 4. mdpi.com [mdpi.com]
- 5. Tripeptides inhibit dual targets AChE and BACE-1: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Tripeptide-41: A Technical Deep Dive into its Discovery, Synthesis, and Lipolytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, commercially known as CG-Lipoxyn, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported lipolytic and anti-adipogenic properties. Comprising the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr), this peptide is a key asset of the South Korean biotechnology company Caregen, a leader in the development of biomimetic peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound, with a focus on its role in modulating critical signaling pathways involved in fat metabolism. While detailed proprietary synthesis protocols and extensive quantitative clinical data remain closely held, this document synthesizes available information to offer a thorough understanding for research and development professionals.
Discovery and Origin
This compound, also found under the trade name CG-Lipoxyn, was developed by Caregen, a South Korean company specializing in the research and development of growth factors and biomimetic peptides for cosmeceutical and pharmaceutical applications.[1] While the specific timeline and researchers behind its initial discovery are not extensively publicized in peer-reviewed literature, its development is rooted in Caregen's broader strategy of creating synthetic peptides that mimic the action of natural biological molecules.[1] The peptide is marketed as a potent agent for slimming and anti-cellulite applications, highlighting its targeted design for modulating fat cell metabolism.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Sequence | Phenylalanyl-Tryptophyl-Tyrosine (Phe-Trp-Tyr; FWY) |
| Molecular Formula | C29H30N4O5 |
| Molecular Weight | 514.57 g/mol |
| CAS Number | 1093241-16-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis Methodologies
The primary method for synthesizing this compound, like most peptides for research and commercial use, is Solid-Phase Peptide Synthesis (SPPS) . This technique offers significant advantages in terms of efficiency, purification, and automation. While a specific, detailed protocol for this compound is proprietary to its manufacturer, a general overview of the SPPS process is provided below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: General Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: An appropriate solid support, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage, which is common for many cosmetic peptides. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, in this case, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.
-
Activation: The carboxylic acid group of the amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.
-
Coupling: The activated amino acid is added to the swelled resin and agitated to facilitate the coupling reaction.
-
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine (B6355638) in DMF (typically 20%). This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Couplings: Steps 2-4 are repeated for the remaining amino acids in the sequence (Fmoc-Trp(Boc)-OH and Fmoc-Phe-OH). The progress of each coupling reaction can be monitored using a qualitative ninhydrin (B49086) test.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu for Tyrosine, Boc for Tryptophan) are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
References
Tripeptide-41 Signaling Pathway: A Technical Guide to its Core Mechanisms and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, a synthetic peptide also known as CG-Lipoxin, has emerged as a significant modulator of adipocyte metabolism. This technical guide provides an in-depth analysis of the core signaling pathways activated by this compound, primarily focusing on its role in promoting lipolysis and inhibiting adipogenesis. This document details the molecular mechanisms involving the activation of the NF-κB pathway and the increase in cyclic AMP (cAMP) levels, alongside the inhibition of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα). We present a compilation of quantitative data from available studies, structured for clear comparison, and provide detailed experimental protocols for key assays relevant to the investigation of this compound's bioactivity. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the complex biological processes.
Introduction
Adipose tissue plays a central role in energy homeostasis, and its dysregulation is a hallmark of various metabolic disorders. This compound (Phe-Trp-Tyr) is a biomimetic peptide designed to influence lipid metabolism within adipocytes.[1] Its primary functions include the inhibition of lipogenesis (the formation of fat) and the stimulation of lipolysis (the breakdown of fat), making it a molecule of interest for applications in body contouring and the management of localized fat deposits.[2][3] This guide will dissect the signaling cascades initiated by this compound and provide the necessary technical information for its scientific investigation.
Core Signaling Pathways of this compound
This compound exerts its effects on adipocytes through a multi-pronged molecular mechanism that ultimately leads to a reduction in intracellular lipid storage. The core signaling pathways involved are the activation of Nuclear Factor-kappa B (NF-κB) and the elevation of intracellular cyclic AMP (cAMP).
Activation of the NF-κB Signaling Pathway
This compound activates the NF-κB signaling pathway, a key regulator of inflammation and cellular stress.[2][4] In the context of adipocytes, NF-κB activation by this compound is proposed to initiate a cascade that promotes the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a known inducer of lipolysis.[1]
Increase in Cyclic AMP (cAMP) Levels
This compound also functions by increasing the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger in the lipolytic cascade.[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). HSL is a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are then released from the adipocyte.
Inhibition of Adipogenesis
In addition to promoting lipolysis, this compound inhibits adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. This is achieved through the downregulation of key adipogenic transcription factors, most notably CCAAT/enhancer-binding protein α (C/EBPα).[1] C/EBPα, in concert with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), orchestrates the expression of genes required for the adipocyte phenotype. By inhibiting C/EBPα, this compound effectively halts the differentiation process.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound. It is important to note that much of the publicly available data comes from manufacturer-led studies and further independent research is warranted.
| Parameter | Test System | Treatment | Result | Reference |
| Abdominal Circumference | Human Clinical Study (n=1) | 5% this compound topical emulsion, 8 weeks | ~5 cm reduction | [1] |
| Flank and Thigh Circumference | Human Clinical Study (small scale) | Not specified | Reductions observed | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze the bioactivity of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol is designed to assess the inhibitory effect of this compound on the differentiation of pre-adipocytes.
Workflow:
Methodology:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Once cells reach confluence, induce differentiation by replacing the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
Treatment: Concurrently with the induction of differentiation, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (the solvent used to dissolve this compound).
-
Maturation: After 48 hours, replace the differentiation medium with insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin) and continue the treatment with this compound. Change the medium every 2 days for a total of 7-10 days.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visually assess lipid droplet formation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm using a spectrophotometer.
-
Lipolysis Assay (Glycerol Release)
This protocol measures the stimulatory effect of this compound on lipolysis by quantifying the amount of glycerol released from mature adipocytes.
Workflow:
Methodology:
-
Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes as described in section 4.1.
-
Treatment: Wash the mature adipocytes with PBS and incubate them in a serum-free medium containing 2% bovine serum albumin (BSA). Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2-4 hours. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Glycerol Quantification: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well to account for variations in cell number.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol assesses the ability of this compound to activate the NF-κB signaling pathway using a reporter gene assay.
Workflow:
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or 3T3-L1) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM). Include a positive control (e.g., TNF-α) and a vehicle control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound demonstrates a compelling mechanism of action for modulating adipocyte metabolism, primarily through the stimulation of lipolysis and the inhibition of adipogenesis. The activation of the NF-κB pathway and the elevation of intracellular cAMP levels are central to its lipolytic effects, while the downregulation of C/EBPα is key to its anti-adipogenic properties. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological activities of this peptide. As the body of research on this compound grows, a more comprehensive understanding of its therapeutic and cosmetic potential will undoubtedly emerge. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the fields of metabolic research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integral topical gel for cellulite reduction: results from a double-blind, randomized, placebo-controlled evaluation of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Tripeptide-41 and NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, a synthetic peptide also known by the trade name CG-Lipoxyn, has garnered significant attention in the fields of cosmetics and dermatology for its lipolytic and skin-firming properties. Composed of the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr), its mechanism of action is multifaceted, involving the modulation of key cellular signaling pathways that govern adipocyte metabolism. A central aspect of its biological activity is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the relationship between this compound and NF-κB activation, detailing its downstream effects, summarizing relevant quantitative data, and outlining the experimental protocols used to elucidate these mechanisms.
Introduction to this compound
This compound is a signal peptide designed to influence lipid metabolism within adipocytes (fat cells).[1][2] Its primary applications are in topical formulations aimed at reducing localized fat accumulation and improving skin firmness.[3] The peptide is reported to exert its effects through a coordinated mechanism involving the activation of lipolysis (the breakdown of fats) and the inhibition of adipogenesis (the formation of new fat cells).[4]
The Core Mechanism: NF-κB Activation
The cornerstone of this compound's lipolytic action is its ability to activate the NF-κB signaling pathway.[1][2] NF-κB is a crucial transcription factor that plays a pivotal role in inflammatory responses, immunity, and cell survival.[5] In the context of adipocyte metabolism, the activation of NF-κB by this compound is proposed to initiate a cascade of events leading to fat breakdown.[6]
The Signaling Pathway
The proposed signaling cascade initiated by this compound is as follows:
-
NF-κB Activation: this compound acts as an external signal that leads to the activation of the IκB kinase (IKK) complex.
-
IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus.
-
Gene Transcription: Within the nucleus, NF-κB binds to specific DNA response elements in the promoter regions of target genes. A key target in this context is the gene encoding for Tumor Necrosis Factor-alpha (TNF-α).[1][6]
-
TNF-α Production and Lipolysis: The transcription and subsequent secretion of TNF-α, a pro-inflammatory cytokine, triggers lipolysis in adipocytes.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. arizona-mall.com [arizona-mall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]
- 6. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Functional Implications of the Phe-Trp-Tyr Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr, FWY) is a motif composed of three aromatic amino acids. While a singular, specific biological function for the isolated FWY tripeptide is not extensively documented in scientific literature, the unique physicochemical properties of these constituent amino acids, when in close proximity, have significant implications for the structure, function, and therapeutic potential of larger peptides and proteins. This guide provides a comprehensive overview of the structural and chemical roles of the FWY sequence, methods for its synthesis and characterization, and potential applications in drug development.
The aromatic nature of Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) allows them to participate in a variety of non-covalent interactions, including hydrophobic interactions and π-π stacking, which are crucial for the three-dimensional structure of proteins.[1] Furthermore, the indole (B1671886) group of Tryptophan and the phenol (B47542) group of Tyrosine can act as hydrogen bond donors and are involved in electron transfer reactions and radical scavenging.[2] These properties make sequences containing Phe, Trp, and Tyr critical components in various biological contexts, from stabilizing protein cores to anchoring proteins within cell membranes.
This document will delve into the foundational aspects of the FWY sequence, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as a valuable resource for researchers in the field.
Core Physicochemical and Structural Functions
The functional significance of the Phe-Trp-Tyr sequence is rooted in the individual and collective properties of its constituent aromatic amino acids.
Role in Protein Structure and Stability
Phenylalanine, Tryptophan, and Tyrosine are characterized by their large, hydrophobic side chains. In aqueous environments, these residues tend to be buried within the hydrophobic core of proteins, driving the protein folding process to achieve a stable three-dimensional conformation.[1] The aromatic rings can engage in π-π stacking interactions, further contributing to the stability of the folded structure.
Membrane Anchoring of Transmembrane Peptides
In integral membrane proteins, aromatic residues like Trp and Tyr are frequently found at the interface between the lipid bilayer and the aqueous environment.[3][4] Their hydrophobic rings can interact favorably with the lipid tails, while the more polar groups (the hydroxyl of Tyr and the indole nitrogen of Trp) can interact with the lipid head groups or the aqueous phase. This "aromatic anchoring" helps to stabilize the transmembrane orientation of protein helices.[5] Peptides designed with Phe, Trp, and Tyr at their termini can thus be used to modulate interactions with cell membranes.
Quantitative Data: Physicochemical Properties of Phe, Trp, and Tyr
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Hydrophobicity (Kyte-Doolittle) | Aromatic Ring System | Special Properties |
| Phenylalanine | Phe, F | 165.19 | 2.8 | Benzene | Purely hydrophobic aromatic |
| Tryptophan | Trp, W | 204.23 | -0.9 | Indole | Largest aromatic side chain, fluorescent, H-bond donor |
| Tyrosine | Tyr, Y | 181.19 | -1.3 | Phenol | Hydroxyl group can be phosphorylated, H-bond donor/acceptor, fluorescent |
Diagram: Aromatic Residues as Membrane Anchors
Caption: Aromatic residues anchoring a transmembrane helix.
Electronic and Chemical Functions
Beyond their structural roles, the aromatic side chains of Trp and Tyr endow peptides with important chemical functionalities.
Electron Transfer and Radical Scavenging
The electron-rich indole ring of Tryptophan and the phenol ring of Tyrosine can participate in electron transfer (ET) and proton-coupled electron transfer (PCET) reactions.[2] This property allows them to act as radical scavengers, protecting cells from oxidative damage by quenching reactive oxygen species.[2] The formation of Tyr-Trp dyads in proteins can facilitate these processes.
Intrinsic Fluorescence
Tryptophan and Tyrosine possess intrinsic fluorescence properties, which are sensitive to their local environment.[1] This characteristic is widely exploited in biophysical studies to monitor protein folding, conformational changes, and ligand binding without the need for external fluorescent labels. Tryptophan is particularly useful due to its higher quantum yield and emission wavelength that is well-separated from other intrinsic fluorophores.
Synthesis and Experimental Protocols
The generation and study of peptides containing the Phe-Trp-Tyr sequence involve standard and advanced chemical and analytical techniques.
Peptide Synthesis
The Phe-Trp-Tyr tripeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of FWY
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for a C-terminally amidated peptide.
-
First Amino Acid Coupling (Tyr):
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Trp):
-
Repeat the deprotection and coupling steps with Fmoc-Trp(Boc)-OH.
-
-
Third Amino Acid Coupling (Phe):
-
Repeat the deprotection and coupling steps with Fmoc-Phe-OH.
-
-
Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (tBu for Tyr, Boc for Trp) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Diagram: Experimental Workflow for FWY Synthesis and Characterization
Caption: Workflow for the synthesis and validation of FWY peptide.
Biophysical Characterization
Several techniques can be employed to study the properties of the FWY peptide and larger peptides containing this sequence.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a solution of the FWY peptide in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a concentration of approximately 10-50 µM.
-
Excitation and Emission Spectra:
-
To selectively excite Tryptophan, use an excitation wavelength of 295 nm. Record the emission spectrum from 310 to 450 nm. The emission maximum will provide information about the polarity of the Trp environment.
-
To excite both Tyrosine and Tryptophan, use an excitation wavelength of 280 nm. The resulting spectrum will be a composite of both fluorophores, though often dominated by Trp emission due to fluorescence resonance energy transfer (FRET) from Tyr to Trp.
-
-
Data Analysis: Analyze the emission maxima and quantum yields to infer information about the peptide's conformation and environment. Changes in these parameters upon addition of a ligand or incorporation into a lipid vesicle can indicate binding or a change in conformation.
Signaling Pathways and Broader Biological Context
While the FWY tripeptide itself is not a known signaling molecule, the amino acids it contains are precursors to important signaling molecules and are involved in key metabolic pathways.
Biosynthesis of Aromatic Amino Acids
Phenylalanine, Tyrosine, and Tryptophan are synthesized via the shikimate pathway in plants and microorganisms.[6] In animals, they are essential amino acids that must be obtained from the diet. Tyrosine can be synthesized from Phenylalanine. These amino acids are precursors for a variety of important biomolecules, including neurotransmitters (e.g., dopamine (B1211576) and serotonin (B10506) from Tyr and Trp, respectively) and hormones.
Diagram: Simplified Biosynthesis of Aromatic Amino Acids
Caption: Overview of the aromatic amino acid biosynthesis pathway.
Conclusion and Future Directions
The Phe-Trp-Tyr peptide sequence, while not associated with a specific, singular biological function as an isolated tripeptide, represents a motif of significant interest in peptide and protein science. The combined hydrophobic, aromatic, and chemically active properties of these three residues make them key players in determining protein structure, stability, and interaction with biological membranes.
For drug development professionals, the FWY motif can be strategically incorporated into larger peptide therapeutics to enhance membrane permeability, improve structural stability, or introduce intrinsic fluorescent properties for mechanistic studies. Future research may focus on designing novel peptides that leverage the unique characteristics of the FWY sequence for applications in targeted drug delivery, the development of membrane-active agents, and the creation of new biophysical probes. Understanding the fundamental contributions of this aromatic trio will continue to be crucial for the rational design of next-generation peptide-based technologies and therapeutics.
References
- 1. Protein folding - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparisons of Interfacial Phe, Tyr, and Trp Residues as Determinants of Orientation and Dynamics for GWALP Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of interfacial Phe, Tyr, and Trp residues as determinants of orientation and dynamics for GWALP transmembrane peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tripeptide-41: A Technical Guide for Bioactive Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-41, also known by the trade name CG-Lipoxyn, is a synthetic peptide with the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr). It has garnered significant interest in the cosmetic industry as a bioactive ingredient primarily for its purported lipolytic and skin-firming properties. This technical guide provides an in-depth overview of the available scientific information regarding this compound, including its mechanism of action, a summary of quantitative data from available studies, and detailed experimental protocols for its evaluation. The guide also visualizes the key signaling pathways and experimental workflows to facilitate further research and development.
Introduction
The demand for effective, non-invasive solutions for body contouring and the reduction of localized adipose tissue has driven research into novel cosmetic ingredients. Peptides, as signaling molecules, offer a promising avenue due to their high specificity and biological activity. This compound is one such peptide, designed to modulate lipid metabolism within adipocytes, leading to a reduction in fat accumulation and an improvement in skin firmness.[1][2] Its proposed mechanism centers on the activation of lipolysis and the inhibition of adipogenesis through the modulation of key intracellular signaling pathways.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 1093241-16-7 | [2] |
| Amino Acid Sequence | Phe-Trp-Tyr (FWY) | [5] |
| Molecular Formula | C29H30N4O5 | [2] |
| Molecular Weight | 514.57 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in DMSO | [2] |
| Purity (typical) | ≥95% | [2] |
Mechanism of Action
This compound is understood to exert its effects through a multi-faceted approach targeting both lipolysis (the breakdown of stored fats) and adipogenesis (the formation of new fat cells). The primary proposed mechanisms are:
-
Inhibition of Adipogenesis: this compound is suggested to inhibit the expression of key transcription factors responsible for adipocyte differentiation, such as CCAAT/enhancer-binding protein (C/EBP).[3][5] C/EBP, particularly C/EBPα, is a master regulator of adipogenesis that works in concert with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to drive the differentiation of preadipocytes into mature, lipid-storing adipocytes. By downregulating C/EBP, this compound may halt the maturation of new fat cells, thereby preventing further fat accumulation.[5]
-
Stimulation of Lipolysis: The peptide is reported to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This is a critical secondary messenger in the lipolytic pathway. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates and activates key enzymes involved in the breakdown of triglycerides, such as Hormone-Sensitive Lipase (HSL).[2] This cascade results in the hydrolysis of stored triglycerides into free fatty acids and glycerol (B35011), which can be released from the adipocyte and utilized for energy.[2][5]
-
Activation of the NF-κB Signaling Pathway: Several sources indicate that this compound activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][5] In the context of adipocytes, NF-κB activation can lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNFα), which is a known trigger for lipolysis.[5][6]
The following diagram illustrates the proposed signaling pathways modulated by this compound.
Caption: Proposed signaling pathways of this compound in adipocytes.
Summary of Quantitative Data
Publicly available quantitative data for this compound is limited and primarily derived from manufacturer-led studies.
Table 4.1: In Vivo Study on Body Contouring
| Parameter | Test Group | Duration | Result | Source |
| Abdominal Circumference | Topical emulsion with 5% this compound (n=1) | 8 weeks | ~5 cm reduction | Manufacturer's Clinical Study[5] |
Note: This result is from a single-subject study provided by the manufacturer and has not been independently verified in peer-reviewed literature. Additional small-scale tests reportedly showed reductions in flank and thigh circumference, but specific data is not available.[5]
Table 4.2: Effects on Extracellular Matrix (ECM) Components
| Parameter | Assay Type | Effect | Source |
| Collagen Synthesis | In vitro studies on dermal fibroblasts | Reported to stimulate collagen synthesis | General peptide research[7][8] |
| Elastin (B1584352) Synthesis | In vitro studies on dermal fibroblasts | Reported to enhance elastin synthesis | General peptide research[7] |
Note: While this compound is claimed to have skin-firming effects, specific quantitative data on its direct impact on collagen and elastin synthesis is not publicly available. The effects are inferred from the general properties of signal peptides in cosmetic applications.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the bioactivity of this compound. These are based on standard laboratory procedures and can be adapted for specific research needs.
5.1. In Vitro Adipocyte Differentiation Assay
This protocol assesses the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Caption: Experimental workflow for adipocyte differentiation assay.
-
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Differentiation Medium (MDI): DMEM + 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM + 10% FBS, 10 µg/mL insulin.
-
This compound stock solution (in DMSO or sterile water)
-
Oil Red O staining solution
-
10% Formalin solution
-
Isopropanol
-
-
Procedure:
-
Seed 3T3-L1 cells in a 24-well plate and culture until they reach 100% confluence. Continue to culture for an additional 48 hours post-confluence.
-
Initiate differentiation by replacing the medium with MDI medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). A vehicle control (e.g., DMSO) should be included.
-
After 48 hours, replace the MDI medium with Insulin Medium containing the respective concentrations of this compound.
-
After another 48 hours, replace the medium with standard DMEM + 10% FBS, again with the respective concentrations of this compound.
-
Maintain the cells for 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS, fix with 10% formalin for 1 hour.
-
Wash again with water and stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Wash excess stain with water.
-
Elute the stain from the cells using 100% isopropanol.
-
Quantify the eluted stain by measuring the absorbance at 510 nm using a spectrophotometer.
-
5.2. Lipolysis Assay (Glycerol Release)
This protocol measures the amount of glycerol released into the culture medium as an indicator of triglyceride breakdown.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (as prepared in 5.1, but without this compound during differentiation)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Isoproterenol (positive control)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
-
Procedure:
-
Use fully differentiated 3T3-L1 adipocytes (Day 8-12 post-induction).
-
Wash cells twice with warm PBS.
-
Pre-incubate cells in serum-free medium for 2 hours.
-
Wash cells with KRH buffer.
-
Add KRH buffer containing various concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). Include a positive control (e.g., 10 µM Isoproterenol) and a vehicle control.
-
Incubate for 1-3 hours at 37°C.
-
Collect the culture medium (supernatant).
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol concentration to the total protein content of the cells in each well.
-
5.3. Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA levels of key adipogenic and lipolytic genes.
-
Materials:
-
3T3-L1 cells treated with this compound as described in 5.1.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Cebpa, Pparg, Plin1) and a housekeeping gene (e.g., Actb, Gapdh).
-
-
Procedure:
-
Culture and treat 3T3-L1 cells with this compound at desired time points during differentiation (e.g., day 2, day 4, day 8).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
5.4. Western Blot for Protein Expression and Pathway Activation
This protocol is for detecting the expression of key proteins and the phosphorylation status of signaling molecules.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-HSL, anti-HSL, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
-
Safety and Toxicology
Peptides used in cosmetics are generally considered to have a good safety profile, as they are often analogous to endogenous protein fragments.[9] No specific toxicology studies for this compound were found in the public domain. A general safety data sheet for a peptide indicates that it is not classified as a hazardous substance, though standard laboratory hygiene and handling procedures should be followed.[1][10] Potential side effects observed in vitro at high concentrations may include transient cellular stress.[2]
Conclusion
This compound is a promising bioactive peptide for cosmetic applications targeting body contouring and skin firming. Its proposed multi-pronged mechanism of action, involving the inhibition of adipogenesis and the promotion of lipolysis, provides a strong theoretical basis for its efficacy. However, there is a notable lack of publicly available, peer-reviewed quantitative data to substantiate these claims fully. The provided experimental protocols offer a framework for researchers to independently validate the effects of this compound and further elucidate its biological functions. Future studies should focus on dose-response relationships, detailed signaling pathway analysis, and well-controlled clinical trials to firmly establish its role as a cosmetic ingredient.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. This compound [thegoodscentscompany.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
In-Vitro Profile of Tripeptide-41: A Technical Overview for Adipogenesis and Lipolysis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, a synthetic peptide with the sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr), has emerged as a compound of interest in the study of adipocyte biology. Preliminary in-vitro evidence suggests its potential to modulate key metabolic processes within fat cells, specifically inhibiting adipogenesis (the formation of fat cells) and promoting lipolysis (the breakdown of stored fats). This technical guide synthesizes the available preliminary data on the in-vitro effects of this compound, providing a foundational resource for researchers in metabolic diseases and drug development.
Core Mechanisms of Action
This compound is reported to exert its effects on adipocytes through a multi-faceted approach, primarily by influencing critical signaling pathways that govern lipid metabolism. The principal mechanisms identified in preliminary studies include the inhibition of lipogenesis and the promotion of lipolysis.[1]
Summary of In-Vitro Effects of this compound
| Biological Process | Effect of this compound | Key Molecular Targets/Pathways | Reference |
| Lipogenesis | Inhibition | Down-regulation of C/EBP | [1][2] |
| Lipolysis | Promotion | Activation of NF-κB Signaling, Increase in intracellular cAMP | [1][2][3] |
| Adipocyte Differentiation | Reduction | Inhibition of C/EBP expression | [1][2] |
| Lipid Accumulation | Reduction | Blocks the action of linoleic acid | [1] |
Experimental Protocols
While specific, detailed experimental protocols from peer-reviewed literature for this compound are not extensively available, the following methodologies represent standard in-vitro assays that are likely employed to assess its bioactivity based on the reported effects.
Assessment of Adipogenesis Inhibition in 3T3-L1 Preadipocytes
This protocol is designed to evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a key process in adipogenesis.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induce differentiation at post-confluence (Day 0) using a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.
-
From Day 0, treat cells with varying concentrations of this compound.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.
-
From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days, with the continued presence of this compound.
-
Assess lipid accumulation on Day 8.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the intracellular lipid droplets with a working solution of Oil Red O (0.21% in 60% isopropanol) for 10 minutes.[4][5][6][7][8]
-
Wash extensively with water to remove unbound dye.
-
Elute the stain from the cells using 100% isopropanol.
-
Quantify the absorbance of the eluted dye at a wavelength of 510 nm using a spectrophotometer.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to quantify the effect of this compound on the mRNA expression of key adipogenic transcription factors.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat 3T3-L1 cells with this compound as described in the adipogenesis protocol.
-
On specified days (e.g., Day 4 or Day 8), lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for target genes (e.g., Pparg, Cebpa) and a housekeeping gene for normalization (e.g., Actb).
-
The reaction is typically run on a real-time PCR system.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Analysis of Lipolysis
This protocol assesses the ability of this compound to stimulate the breakdown of triglycerides in mature adipocytes.
-
Glycerol (B35011) Release Assay:
-
Differentiate 3T3-L1 cells into mature adipocytes as previously described.
-
Wash the mature adipocytes and incubate them in a serum-free medium containing 2% bovine serum albumin (BSA).
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit. An increase in glycerol release is indicative of increased lipolysis.
-
Intracellular cAMP Level Measurement
This assay quantifies the effect of this compound on the levels of cyclic AMP, a key second messenger in the lipolytic pathway.
-
cAMP Assay:
-
Culture and differentiate 3T3-L1 cells into mature adipocytes.
-
Treat the cells with this compound for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) kit.
-
NF-κB Activation Assay
This protocol determines if this compound activates the NF-κB signaling pathway.
-
Western Blot for Phospho-p65:
-
Treat adipocytes with this compound for various time points.
-
Lyse the cells and separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the phosphorylated (active) form of the NF-κB p65 subunit and total p65 as a loading control.
-
Detect the signal using a chemiluminescent substrate.
-
-
NF-κB Reporter Assay:
-
Transfect preadipocytes with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Treat the transfected cells with this compound.
-
Measure luciferase activity to quantify NF-κB transcriptional activation.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on adipocytes.
Caption: Proposed mechanism of this compound action in adipocytes.
Caption: this compound's role in the cAMP-PKA mediated lipolysis pathway.
Caption: Inhibition of adipogenesis by this compound via C/EBPα.
Conclusion and Future Directions
The preliminary in-vitro data for this compound suggest its potential as a modulator of adipocyte metabolism, with activities centered on the inhibition of fat storage and the promotion of fat breakdown. The proposed mechanisms involving the NF-κB, cAMP, and C/EBP pathways provide a solid foundation for further investigation.
For drug development and research scientists, the immediate next steps should involve rigorous validation of these preliminary findings through comprehensive, quantitative in-vitro studies. Future research should focus on:
-
Dose-response studies to determine the EC50 for lipolytic activity and IC50 for adipogenesis inhibition.
-
Detailed molecular mechanism studies to confirm the direct targets of this compound and to fully elucidate the signaling cascades involved.
-
Comparative studies with known modulators of adipogenesis and lipolysis to benchmark its efficacy.
-
In-vivo studies in relevant animal models of obesity and metabolic syndrome to assess its physiological effects and therapeutic potential.
This technical guide serves as a starting point for researchers to design and execute further studies to fully characterize the in-vitro and potential in-vivo activities of this compound.
References
- 1. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arizona-mall.com [arizona-mall.com]
- 4. researchgate.net [researchgate.net]
- 5. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red O Staining [protocols.io]
Methodological & Application
Application Notes and Protocols: Quantifying the Effects of Tripeptide-41 on 3T3-L1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, also known as CG-Lipoxyn, is a synthetic peptide that has garnered significant interest in the fields of cosmetics and drug development for its potential effects on lipid metabolism. In the context of cellular biology, the 3T3-L1 preadipocyte cell line serves as a fundamental in vitro model to study the mechanisms of adipogenesis and lipolysis. This document provides detailed application notes and protocols for quantifying the effects of this compound on 3T3-L1 cells, focusing on its role in inhibiting fat accumulation and promoting the breakdown of lipids.
This compound is understood to function as a lipolytic signal peptide.[1][2][3] Its mechanism of action involves the activation of the NF-κB signaling pathway and the simultaneous inhibition of the CCAAT/enhancer-binding protein (C/EBP), a key transcription factor in adipocyte differentiation.[1][2][3] Furthermore, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][3] This signaling cascade ultimately leads to the stimulation of lipolysis, the process by which triglycerides are hydrolyzed into glycerol (B35011) and free fatty acids.[1][2][3]
These application notes will guide researchers through the essential experiments to characterize the bioactivity of this compound, from assessing its impact on cell viability to quantifying its effects on adipocyte differentiation, lipolysis, and the expression of key adipogenic and lipolytic genes.
Data Presentation
Disclaimer: The following quantitative data is provided for a representative compound, Isoproterenol, a well-characterized β-adrenergic agonist that, like this compound, elevates intracellular cAMP levels to induce lipolysis in 3T3-L1 cells. This data is intended to serve as a reference for the expected outcomes and dose-dependent effects in the described assays. Actual results with this compound may vary and should be determined experimentally.
Table 1: Effect of a Representative cAMP-Elevating Compound (Isoproterenol) on 3T3-L1 Cell Viability
| Concentration (µM) | Treatment Duration | Cell Viability (% of Control) |
| 0 (Control) | 48 hours | 100% |
| 10 | 48 hours | ~98%[2][4] |
| 100 | 48 hours | ~95%[2][4] |
Table 2: Effect of a Representative cAMP-Elevating Compound (Isoproterenol) on Lipid Accumulation in Differentiated 3T3-L1 Cells
| Concentration (µM) | Treatment Duration | Lipid Accumulation (% of Differentiated Control) |
| 0 (Control) | 3 days | 100% |
| 1 | 3 days | ~130%[5] |
Note: Some studies have shown that while initially promoting lipolysis, prolonged treatment with cAMP agonists can sometimes lead to an increase in lipid accumulation markers.[2]
Table 3: Effect of a Representative cAMP-Elevating Compound (Isoproterenol) on Lipolysis (Glycerol Release) in Mature 3T3-L1 Adipocytes
| Concentration (µM) | Treatment Duration | Glycerol Release (Fold Change over Basal) |
| 0 (Basal) | 4 hours | 1.0 |
| 1 | 4 hours | Significant increase[6] |
| 10 | 1 hour | ~20-fold increase[7] |
Table 4: Representative Gene Expression Changes in 3T3-L1 Adipocytes Treated with a cAMP-Elevating Compound (Isoproterenol)
| Gene | Treatment Condition | Fold Change in mRNA Expression |
| Resistin | 10 µM Isoproterenol (16 hours) | ~0.2 (Inhibition)[8] |
| SOCS-3 | 10 µM Isoproterenol (16 hours) | ~3.5 (Induction)[9] |
| UCP1 | 100 µM Isoproterenol (6 hours) | Significant increase[4] |
| CITED1 | 100 µM Isoproterenol (48 hours) | Significant increase[2] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in adipocytes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on 3T3-L1 preadipocytes.
Experimental Workflow:
References
- 1. Neuropeptide Y potentiates beta-adrenergic stimulation of lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 4. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. AMP-activated Protein Kinase Is Activated as a Consequence of Lipolysis in the Adipocyte: POTENTIAL MECHANISM AND PHYSIOLOGICAL RELEVANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol inhibits resistin gene expression through a G(S)-protein-coupled pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol is a positive regulator of the suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Tripeptide-41 Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, also known as CG-Lipoxyn, is a synthetic peptide composed of Phenylalanine, Tryptophan, and Tyrosine (Phe-Trp-Tyr). It has garnered significant interest in cosmetic and pharmaceutical research for its potential lipolytic and skin-firming properties. This compound is understood to exert its effects by activating the NF-κB signaling pathway, inhibiting the CCAAT/enhancer-binding protein (C/EBP) transcription factor, and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] These actions collectively contribute to the breakdown of lipids (lipolysis) in adipocytes.
Given its potential applications, the development of stable and effective this compound solutions for experimental use is crucial. These application notes provide detailed protocols for the preparation, storage, and experimental application of this compound solutions, along with data-driven recommendations for ensuring stability.
Physicochemical Properties and Stability of this compound
This compound is a white to off-white lyophilized powder that is soluble in Dimethyl Sulfoxide (DMSO) and aqueous solutions.[][3] For optimal stability in its solid form, it should be stored at -20°C or -80°C, protected from light and moisture.[4] Once reconstituted, the stability of the peptide solution is influenced by several factors, including the solvent, pH, and storage temperature.
Data Presentation: Stability of this compound Solutions
While specific quantitative stability data for this compound is not extensively published, the following tables provide guidance based on general peptide stability principles and available information. Peptides are generally most stable at a pH between 5 and 7.[4] The presence of amino acids like Tryptophan makes this compound susceptible to oxidation.[5]
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Short-Term Storage (≤ 1 week) | Long-Term Storage (≤ 6 months) | Notes |
| Sterile, distilled H₂O | Up to 1 mg/mL | 4°C | -80°C in aliquots | Prone to microbial contamination if not handled aseptically. Avoid repeated freeze-thaw cycles. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Up to 1 mg/mL | 4°C | -80°C in aliquots | Physiologically relevant buffer. Avoid repeated freeze-thaw cycles. |
| Dimethyl Sulfoxide (DMSO) | Up to 125 mg/mL[3] | Room Temperature | -80°C in aliquots | Use anhydrous, cell culture grade DMSO. Final DMSO concentration in cell-based assays should be kept low (typically ≤0.1%) to avoid cytotoxicity. |
Table 2: General Influence of pH and Temperature on this compound Solution Stability (Qualitative)
| Condition | Potential Impact on Stability | Recommendation |
| pH | ||
| Acidic (pH < 5) | May lead to hydrolysis of peptide bonds. | If necessary for solubility, use and then neutralize or dilute into a neutral buffer for experiments. |
| Neutral (pH 6-7.5) | Generally optimal for stability. | Prepare and store solutions in this pH range whenever possible. |
| Basic (pH > 8) | Increased risk of deamidation and oxidation. | Avoid prolonged storage at basic pH. |
| Temperature | ||
| 37°C (Incubation) | Increased rate of degradation. | Prepare fresh solutions for each experiment. |
| 4°C (Refrigeration) | Suitable for short-term storage (days to a week). | Store working solutions for immediate use. |
| -20°C (Freezer) | Suitable for mid-term storage (weeks to a few months). | Aliquot stock solutions to avoid freeze-thaw cycles. |
| -80°C (Ultra-low Freezer) | Optimal for long-term storage (months to a year). | Store stock solutions for extended periods. |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and their application in common in vitro assays.
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous, cell culture grade DMSO or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of solvent (e.g., DMSO or sterile water) to achieve a stock concentration of 1-10 mg/mL.
-
Gently vortex the vial to ensure the peptide is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the peptide name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Diagram: Workflow for Preparing this compound Solutions
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol details a method to assess the lipolytic activity of this compound by measuring glycerol (B35011) release from differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
This compound stock solution
-
Basal medium (e.g., DMEM with 2% BSA, low glucose)
-
Isoproterenol (positive control)
-
Glycerol assay kit
-
Microplate reader
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol.
-
Wash the differentiated adipocytes twice with warm PBS.
-
Add basal medium to each well and incubate for 2-4 hours to establish a basal rate of lipolysis.
-
Prepare working solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in basal medium. Also prepare a positive control (e.g., 10 µM isoproterenol) and a vehicle control (basal medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add the prepared working solutions.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 1, 2, or 4 hours).
-
At the end of the incubation, collect the medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content in each well.
Protocol 3: NF-κB Activation Reporter Assay
This protocol describes a method to measure the effect of this compound on NF-κB activation using a luciferase reporter assay in a suitable cell line (e.g., HEK293 or HaCaT cells).
Materials:
-
HEK293 or HaCaT cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound stock solution
-
TNF-α (as a positive control for NF-κB activation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 6-24 hours). Include a positive control (TNF-α, e.g., 10 ng/mL) and a vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 4: Intracellular cAMP Measurement
This protocol outlines a method to determine the effect of this compound on intracellular cAMP levels in a relevant cell line, such as primary human adipocytes or 3T3-L1 cells.
Materials:
-
Primary human adipocytes or 3T3-L1 cells
-
This compound stock solution
-
Cell culture medium
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for a short duration (e.g., 15-30 minutes). Include a positive control (e.g., 10 µM forskolin) and a vehicle control.
-
After treatment, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the total protein concentration of the cell lysate.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves a cascade of intracellular events leading to lipolysis.
Conclusion
The successful application of this compound in experimental settings is highly dependent on the preparation and maintenance of stable solutions. By following the protocols outlined in these application notes, researchers can minimize variability and obtain reliable and reproducible results. It is recommended to perform pilot experiments to determine the optimal concentration and incubation time for a specific cell type and assay. Careful attention to storage conditions and handling procedures will ensure the integrity and bioactivity of this promising peptide.
References
Application Notes and Protocols for Tripeptide-41: cAMP Level Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels in response to Tripeptide-41 treatment. This compound, also known as CG-Lipoxyn, is a synthetic peptide that has been identified as a promoter of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol.[1][2][3] This document outlines the signaling pathway of this compound, a detailed experimental protocol for quantifying its effect on intracellular cAMP levels, and data presentation guidelines.
Introduction to this compound and its Mechanism of Action
This compound is a signal peptide that plays a role in reducing fat accumulation.[4] Its primary mechanism of action involves the stimulation of lipolysis in adipocytes.[1][2][3] This is achieved, in part, by increasing the intracellular concentration of the second messenger cAMP.[1][2][3][5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes responsible for triglyceride hydrolysis. Additionally, this compound is reported to activate the NF-κB signaling pathway and inhibit the expression of C/EBP, a key transcription factor in adipocyte differentiation.[2][3][5][6] The collective effect of these actions is the reduction of lipid storage in fat cells.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound in adipocytes, leading to an increase in intracellular cAMP.
Experimental Protocol: Measurement of Intracellular cAMP Levels
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in cultured adipocytes following treatment with this compound. This method is widely accessible and provides robust, quantitative data.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| 3T3-L1 preadipocytes | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Insulin | Sigma-Aldrich | I9278 |
| This compound | Various Peptide Suppliers | - |
| cAMP ELISA Kit | Cayman Chemical | 581001 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 0.1 M HCl | Fisher Scientific | A144-212 |
| Cell Lysis Buffer | As provided in ELISA kit | - |
| 96-well cell culture plates | Corning | 3596 |
| 96-well ELISA plates | As provided in ELISA kit | - |
| Microplate reader | - | - |
Experimental Workflow
The following diagram outlines the major steps in the experimental procedure for measuring cAMP levels in response to this compound.
Step-by-Step Methodology
1. Cell Culture and Differentiation of 3T3-L1 Adipocytes: a. Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Culture cells until they reach confluence (approximately 2-3 days). c. Two days post-confluence, induce differentiation by replacing the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). d. After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin). e. Continue to culture for an additional 5-8 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
2. Treatment with this compound: a. Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to achieve the desired final concentrations. b. On the day of the experiment, gently wash the differentiated adipocytes twice with warm PBS. c. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in serum-free DMEM for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP. d. Remove the pre-incubation medium and add the various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) in serum-free DMEM containing 0.5 mM IBMX. Include a positive control, such as 10 µM Forskolin, which directly activates adenylyl cyclase. e. Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
3. Cell Lysis and cAMP Measurement (Following ELISA Kit Protocol): a. After the treatment period, aspirate the medium from the wells. b. Lyse the cells by adding 100 µL of 0.1 M HCl to each well and incubate for 20 minutes at room temperature with gentle shaking. This stops enzymatic activity and stabilizes cAMP. c. Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris. d. Use the supernatant for the cAMP competitive ELISA, following the manufacturer's instructions precisely. This typically involves adding the cell lysate, a cAMP-acetylcholinesterase conjugate (tracer), and a cAMP-specific antibody to a pre-coated plate. e. After incubation and washing steps, add the substrate and measure the absorbance using a microplate reader at the recommended wavelength (typically 405-420 nm). The intensity of the color is inversely proportional to the cAMP concentration.
4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the known cAMP standards versus their concentrations. b. Use the standard curve to interpolate the concentration of cAMP in each of the experimental samples. c. Normalize the cAMP concentration to the total protein content of each well or express it as pmol/well. d. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting your results.
Table 1: cAMP Standard Curve Data
| cAMP Concentration (pmol/mL) | Absorbance (412 nm) - Replicate 1 | Absorbance (412 nm) - Replicate 2 | Mean Absorbance | Standard Deviation |
| 0 | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| 50.0 | ||||
| 100.0 |
Table 2: Effect of this compound on Intracellular cAMP Levels
| Treatment | Concentration (µM) | Mean cAMP (pmol/mL) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | ||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| This compound | 100.0 | |||
| Forskolin (Positive Control) | 10.0 |
By following this detailed protocol, researchers can accurately quantify the effects of this compound on intracellular cAMP levels, providing valuable insights into its mechanism of action and potential applications in drug development and cosmetic science.
References
Application Note: Quantifying Tripeptide-41 Activity using an NF-κB Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The dysregulation of the NF-κB signaling pathway is implicated in numerous pathological conditions, rendering it a significant target for therapeutic development.[1] Tripeptide-41, a synthetic peptide, has been identified as a modulator of cellular signaling pathways.[2][3] Interestingly, reports suggest a dual role for this compound, indicating it can activate the NF-κB signaling pathway while also exerting anti-inflammatory effects by downregulating pro-inflammatory cytokines like IL-6 and TNF-α.[2][4][5] This highlights the complexity of NF-κB signaling and the context-dependent effects of its modulators.
This application note provides a detailed protocol for utilizing a sensitive and quantitative NF-κB luciferase reporter assay to assess the bioactivity of this compound.[1] This assay allows for the precise measurement of NF-κB activation in response to stimuli and the modulatory effects of compounds like this compound. The provided methodology is suitable for screening and characterizing potential therapeutic agents targeting the NF-κB pathway.
Signaling Pathway Overview
The canonical NF-κB signaling pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[6] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[6][7] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.[6][8] In the nucleus, NF-κB binds to specific DNA sequences known as NF-κB response elements, leading to the transcription of target genes.[9]
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow
The experimental workflow for the NF-κB reporter assay involves several key steps. Initially, cells are seeded in a multi-well plate and then co-transfected with an NF-κB luciferase reporter vector and a control vector. Following transfection, the cells are treated with this compound at various concentrations. Subsequently, NF-κB signaling is induced, typically with TNF-α. After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The data is then normalized and analyzed to determine the effect of this compound on NF-κB activity.
Caption: NF-κB reporter assay workflow.
Detailed Experimental Protocol
This protocol outlines the steps for conducting an NF-κB dual-luciferase reporter assay to evaluate the activity of this compound.
Materials
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB Firefly Luciferase Reporter Vector
-
Renilla Luciferase Control Vector (e.g., pRL-TK)
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
This compound (powder, to be reconstituted)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Phosphate Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 30,000 cells per well in a white, clear-bottom 96-well plate in a final volume of 100 µL of culture medium.[10][11]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute 100 ng of NF-κB firefly luciferase reporter vector and 10 ng of Renilla luciferase control vector in serum-free medium.
-
In another tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.[1]
-
Add the transfection complex to each well containing cells.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Day 3: Cell Treatment and Induction
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Carefully remove the medium from the wells and replace it with 90 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for 1-2 hours at 37°C.[1]
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.[1]
-
Add 10 µL of the TNF-α solution to the appropriate wells. Include wells with untreated and unstimulated cells as negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.[1]
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.[12]
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12][13]
-
Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.[1]
-
Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence (Signal A).[1][12]
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate (stop and glo reagent) into the same well and measure the luminescence (Signal B).[1]
-
Repeat for all wells.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B). This ratio represents the normalized NF-κB activity.[1]
-
Fold Change: Calculate the fold change in NF-κB activity by dividing the normalized activity of the treated/stimulated wells by the normalized activity of the unstimulated control wells.
-
Dose-Response Curve: Plot the fold change in NF-κB activity against the concentration of this compound to generate a dose-response curve.
Data Presentation
The following tables present hypothetical data from an NF-κB reporter assay evaluating the effect of this compound.
Table 1: Raw Luminescence Data
| Treatment | Concentration (µM) | Firefly Luminescence (RLU) | Renilla Luminescence (RLU) |
| Unstimulated Control | 0 | 1,500 | 20,000 |
| TNF-α (10 ng/mL) | 0 | 150,000 | 21,000 |
| This compound + TNF-α | 1 | 180,000 | 20,500 |
| This compound + TNF-α | 10 | 255,000 | 20,800 |
| This compound + TNF-α | 50 | 350,000 | 21,200 |
| This compound + TNF-α | 100 | 365,000 | 20,900 |
| This compound alone | 100 | 1,600 | 20,100 |
Table 2: Normalized NF-κB Activity and Fold Change
| Treatment | Concentration (µM) | Normalized NF-κB Activity (Firefly/Renilla) | Fold Change vs. Unstimulated |
| Unstimulated Control | 0 | 0.075 | 1.0 |
| TNF-α (10 ng/mL) | 0 | 7.14 | 95.2 |
| This compound + TNF-α | 1 | 8.78 | 117.1 |
| This compound + TNF-α | 10 | 12.26 | 163.5 |
| This compound + TNF-α | 50 | 16.51 | 220.1 |
| This compound + TNF-α | 100 | 17.46 | 232.8 |
| This compound alone | 100 | 0.080 | 1.1 |
Conclusion
The NF-κB luciferase reporter assay is a robust and highly sensitive method for quantifying the activity of the NF-κB signaling pathway.[1][9] This application note provides a comprehensive protocol for assessing the modulatory effects of this compound on NF-κB activation. The results of this assay can elucidate the dose-dependent activity of this compound and contribute to a deeper understanding of its mechanism of action, particularly in reconciling its reported NF-κB activating and anti-inflammatory properties. This methodology is a valuable tool for researchers in the fields of cell biology, immunology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 4. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
Application Notes and Protocols for Tripeptide-41 in Primary Human Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, also known by its trade name CG-Lipoxyn, is a synthetic peptide composed of Phenylalanine, Tryptophan, and Tyrosine (Phe-Trp-Tyr).[1][2] It is recognized for its lipolytic and anti-adipogenic properties, making it a molecule of interest in dermatological and metabolic research, particularly in the context of body contouring and anti-cellulite applications.[1][3] These application notes provide detailed protocols for the use of this compound in primary human adipocyte culture, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
This compound exerts its effects on adipocytes through a dual mechanism: stimulating the breakdown of stored lipids (lipolysis) and inhibiting the differentiation of pre-adipocytes into mature fat cells (adipogenesis).[1][4] Mechanistically, it has been shown to increase intracellular levels of cyclic AMP (cAMP) and activate the NF-κB signaling pathway.[2][4][5][6] The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes and proteins involved in the lipolytic cascade, leading to the hydrolysis of triglycerides into free fatty acids and glycerol (B35011).[1][4] Furthermore, this compound is reported to downregulate the expression of CCAAT/enhancer-binding protein (C/EBP), a critical transcription factor in adipogenesis.[1][4][5][6]
Data Presentation
The following tables summarize expected quantitative outcomes from treating primary human adipocytes with this compound. These are representative data based on the known effects of the peptide and should be confirmed experimentally.
Table 1: Dose-Dependent Effect of this compound on Glycerol Release (Lipolysis)
| This compound Concentration (µM) | Glycerol Release (nmol/mg protein) | Fold Change vs. Control |
| 0 (Control) | 50 ± 5 | 1.0 |
| 1 | 75 ± 8 | 1.5 |
| 10 | 150 ± 12 | 3.0 |
| 50 | 220 ± 18 | 4.4 |
| 100 | 250 ± 20 | 5.0 |
Table 2: Effect of this compound on Adipogenic Gene Expression
| Gene | Treatment (10 µM this compound) | Fold Change in mRNA Expression vs. Control |
| PPARγ | Control | 1.0 |
| This compound | 0.4 ± 0.05 | |
| C/EBPα | Control | 1.0 |
| This compound | 0.3 ± 0.04 | |
| Adiponectin | Control | 1.0 |
| This compound | 0.5 ± 0.06 | |
| Leptin | Control | 1.0 |
| This compound | 0.6 ± 0.07 |
Table 3: Effect of this compound on Lipid Accumulation during Adipocyte Differentiation
| Treatment | Oil Red O Staining (OD at 520 nm) | % Inhibition of Lipid Accumulation |
| Undifferentiated Control | 0.1 ± 0.02 | N/A |
| Differentiated Control | 1.2 ± 0.1 | 0% |
| 1 µM this compound | 0.9 ± 0.08 | 25% |
| 10 µM this compound | 0.6 ± 0.05 | 50% |
| 50 µM this compound | 0.4 ± 0.04 | 67% |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Preadipocytes
This protocol describes the isolation of stromal vascular fraction (SVF) containing preadipocytes from human adipose tissue.
Materials:
-
Fresh human adipose tissue (subcutaneous)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
Sterile mesh filters (100 µm and 40 µm)
-
Centrifuge
-
Cell culture flasks and plates
Procedure:
-
Wash the adipose tissue biopsy extensively with sterile PBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with a solution of Collagenase Type I (e.g., 1 mg/mL) in DMEM/F-12 at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the collagenase activity by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 100 µm sterile mesh filter to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes to pellet the SVF.
-
Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Stop the lysis by adding PBS and centrifuge again at 500 x g for 5 minutes.
-
Resuspend the SVF pellet in preadipocyte growth medium (DMEM/F-12 with 10% FBS and antibiotics) and plate in a T-75 flask.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Protocol 2: Differentiation of Primary Human Preadipocytes
Materials:
-
Confluent primary human preadipocytes
-
Preadipocyte growth medium
-
Adipocyte differentiation medium:
-
DMEM/F-12 with 10% FBS
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µg/mL Insulin
-
-
Adipocyte maintenance medium:
-
DMEM/F-12 with 10% FBS
-
1 µg/mL Insulin
-
Procedure:
-
Grow primary human preadipocytes to confluence in 6-well or 12-well plates.
-
Two days post-confluence (Day 0), replace the growth medium with adipocyte differentiation medium.
-
On Day 3, replace the differentiation medium with adipocyte maintenance medium.
-
Continue to culture the cells in maintenance medium, changing the medium every 2-3 days.
-
Mature, lipid-laden adipocytes are typically observed between Day 10 and Day 14.
Protocol 3: Lipolysis Assay
This assay measures the release of glycerol from mature adipocytes as an indicator of lipolysis.
Materials:
-
Mature primary human adipocytes (Day 10-14 of differentiation)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Isoproterenol (positive control)
-
Glycerol Assay Kit
Procedure:
-
Wash mature adipocytes twice with warm PBS.
-
Pre-incubate the cells in KRBH buffer for 1-2 hours at 37°C.
-
Aspirate the buffer and add fresh KRBH buffer containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a positive control (e.g., 10 µM Isoproterenol) and a vehicle control.
-
Incubate for 2-4 hours at 37°C.
-
Collect the supernatant (culture medium).
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Lyse the cells to determine the total protein content for normalization of glycerol release.
Protocol 4: Adipogenesis Inhibition Assay
This assay assesses the effect of this compound on the differentiation of preadipocytes.
Materials:
-
Confluent primary human preadipocytes
-
Adipocyte differentiation and maintenance media
-
This compound stock solution
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (B130326) (60%)
Procedure:
-
Initiate adipocyte differentiation as described in Protocol 2.
-
Treat the cells with various concentrations of this compound throughout the differentiation period (Day 0 to Day 10-14). The peptide should be added with each medium change.
-
On Day 10-14, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating with Oil Red O solution for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually assess lipid accumulation under a microscope and quantify by eluting the stain with 100% isopropanol and measuring the absorbance at 520 nm.
Mandatory Visualizations
Caption: Signaling pathway of this compound in adipocytes.
Caption: Experimental workflow for studying this compound.
Caption: Logical relationships of this compound's effects.
References
- 1. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arizona-mall.com [arizona-mall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of Tripeptide-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, also known as CG-Lipoxyn, is a synthetic peptide with the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr; FWY). It is recognized for its lipolytic activity, making it a person of interest in cosmetic and therapeutic research for applications such as body contouring and cellulite reduction.[1][2] this compound functions as a signal peptide that modulates lipid metabolism by activating the NF-κB signaling pathway and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This cascade of events ultimately leads to the breakdown of triglycerides into free fatty acids and glycerol (B35011).[3]
Accurate and robust analytical methods are crucial for the characterization of this compound to ensure its identity, purity, and potency. These application notes provide detailed protocols for the comprehensive analysis of this compound using state-of-the-art analytical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Sequence | Phe-Trp-Tyr (FWY) | |
| Molecular Formula | C29H30N4O5 | [2] |
| Molecular Weight | 514.57 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | |
| Purity (typical) | ≥95% or ≥98% | [2] |
Signaling Pathways of this compound
This compound exerts its lipolytic effects through the activation of two key signaling pathways within adipocytes: the NF-κB pathway and the cAMP pathway.
Figure 1: Signaling pathways of this compound leading to lipolysis.
Analytical Techniques and Protocols
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.
Purity and Identity Determination by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a fundamental technique for assessing the purity of this compound and confirming its identity against a reference standard.
Figure 2: Experimental workflow for HPLC-UV analysis.
Experimental Protocol:
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample at 1 mg/mL in Mobile Phase A.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
-
Molecular Weight Confirmation and Sequence Verification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight of this compound and verifying its amino acid sequence through fragmentation analysis.
Experimental Protocol:
-
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions (MS-compatible):
-
Use a similar C18 column and gradient as in the HPLC-UV method, but replace TFA with 0.1% formic acid in the mobile phases to improve ionization efficiency.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]+ of this compound (expected m/z ≈ 515.2).
-
Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
-
Data Analysis:
-
Confirm the molecular weight from the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify characteristic b- and y-type fragment ions that correspond to the cleavage of the peptide bonds in the Phe-Trp-Tyr sequence.
-
Expected Fragmentation Pattern:
The fragmentation of the [M+H]+ ion of this compound is expected to yield the following major fragment ions:
| Fragment Ion | Sequence | Calculated m/z |
| b1 | Phe | 148.08 |
| b2 | Phe-Trp | 334.15 |
| y1 | Tyr | 182.08 |
| y2 | Trp-Tyr | 368.15 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of this compound in solution.
Experimental Protocol:
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-10 mM.
-
-
NMR Experiments:
-
1D ¹H NMR: To observe the proton chemical shifts and coupling constants.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify spin-coupled protons within each amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid residue.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
-
Data Analysis:
-
Assign the proton and carbon chemical shifts to the specific atoms in the Phe, Trp, and Tyr residues.
-
Use the NOE data to determine the spatial arrangement of the amino acid side chains and the peptide backbone, providing insights into the preferred conformation of this compound in solution.
-
In Vitro Lipolytic Activity Assay
This protocol describes a method to assess the biological activity of this compound by measuring its ability to induce lipolysis in cultured adipocytes.[8][9][10]
Figure 3: Workflow for the in vitro lipolysis assay.
Experimental Protocol:
-
Materials:
-
Cultured adipocytes (e.g., 3T3-L1 or primary human adipocytes).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
-
This compound stock solution.
-
Positive control (e.g., Isoproterenol).
-
Glycerol assay kit (colorimetric or fluorometric).
-
-
Procedure:
-
Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.
-
Wash the mature adipocytes with assay buffer.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in fresh assay buffer. Include a vehicle control (assay buffer alone) and a positive control.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2, 4, or 24 hours).
-
At the end of the incubation period, collect the culture medium from each well.
-
Measure the concentration of glycerol in the collected media using a commercial glycerol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the glycerol standards provided in the kit.
-
Calculate the concentration of glycerol in each sample from the standard curve.
-
Express the lipolytic activity as the amount of glycerol released per mg of cell protein or as a fold-change relative to the vehicle control.
-
Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from the characterization of this compound.
| Analytical Technique | Parameter | Specification | Result |
| HPLC-UV | Purity | ≥98% | |
| Retention Time | Report | ||
| LC-MS | [M+H]+ (m/z) | 515.2 ± 0.2 | |
| LC-MS/MS | Fragment Ions (m/z) | Report b and y ions | |
| Lipolysis Assay | EC50 | Report |
Conclusion
The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC-UV for purity assessment, LC-MS/MS for identity and sequence confirmation, NMR for structural elucidation, and an in vitro lipolysis assay for biological activity, researchers and drug development professionals can ensure the quality, consistency, and efficacy of this promising lipolytic peptide.
References
- 1. biocat.com [biocat.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound (CG-Lipoxyn) | 减肥肽 | MCE [medchemexpress.cn]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. saibou.jp [saibou.jp]
- 9. zen-bio.com [zen-bio.com]
- 10. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
Troubleshooting & Optimization
improving Tripeptide-41 solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tripeptide-41, with a specific focus on overcoming solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
Q1: My lyophilized this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue due to the hydrophobic nature of the amino acids in the this compound sequence (Phenylalanine, Tryptophan, Tyr).[1][2] Peptides with over 50% hydrophobic residues are often poorly soluble in neutral aqueous solutions.[1] Direct dissolution in a neutral buffer is often unsuccessful.
Follow this systematic approach:
-
Initial Attempt with Deionized Water: Before using buffers, try dissolving a small amount of the peptide in sterile, deionized water.
-
Use of an Organic Co-Solvent (Recommended): The most effective method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.[1][3]
-
Primary Recommendation: Use Dimethyl sulfoxide (B87167) (DMSO).[1][3][4] this compound is readily soluble in DMSO.[5][]
-
Alternative Co-Solvents: If DMSO is incompatible with your experiment, you can try N,N-dimethylformamide (DMF), isopropanol, or acetonitrile.[1][3]
-
Procedure: Dissolve the peptide completely in the organic solvent first. Then, add your aqueous buffer drop-by-drop to the peptide solution while vortexing to reach the desired final concentration.[1][2]
-
-
Physical Dissolution Aids:
-
Sonication: Briefly sonicating the sample (e.g., 3 sessions of 10-20 seconds in an ice bath) can help break up aggregates and improve dissolution.[1][2][4]
-
Gentle Warming: Warming the solution to a temperature below 40°C may increase solubility.[3][4] However, use this method with caution to avoid peptide degradation.
-
Q2: My this compound solution is cloudy or has visible precipitates after adding the aqueous buffer. What does this mean and how can I fix it?
A2: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final buffer composition.[2] This can happen if the concentration of the organic co-solvent is too low in the final solution or if the buffer's pH is close to the peptide's isoelectric point (pI).
Solutions:
-
Increase Organic Solvent Concentration: The final concentration of DMSO should generally not exceed 1% for most cell-based assays, but this depends on the specific cell line and experimental conditions.[3] If possible, slightly increasing the final percentage of the organic co-solvent may keep the peptide in solution.
-
Adjust the pH: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero.[4][7] Adjusting the pH of the buffer away from the pI will increase the peptide's net charge and enhance its solubility in aqueous solutions.[3][4][8]
-
For basic peptides (net charge > 0), try dissolving in a slightly acidic solution (e.g., add 10% acetic acid).[1]
-
For acidic peptides (net charge < 0), try dissolving in a slightly basic solution (e.g., add 10% ammonium (B1175870) bicarbonate).[1][3]
-
-
Re-dissolve and Dilute: If precipitation is heavy, it may be necessary to centrifuge the tube, discard the supernatant, and attempt to re-dissolve the pellet using the methods in Q1, aiming for a lower final concentration. Lyophilizing the precipitated peptide before attempting to re-dissolve it can also be effective.[1]
Q3: I need to use this compound in a biological assay where organic solvents like DMSO are strictly forbidden. What are my options?
A3: This is a challenging scenario. While some sources describe this compound as having good stability in aqueous systems for formulation purposes, this often involves specialized excipients not suitable for in-vitro research.[9]
Strategies to Avoid Organic Solvents:
-
pH Manipulation: This is the most viable option. Systematically test the solubility of a small amount of this compound in a range of buffers with different pH values (e.g., from pH 3 to pH 9) to find the optimal pH for dissolution. Peptides are generally more soluble at pH values away from their isoelectric point.[8]
-
Use of Denaturants (with caution): In non-cellular or purely biochemical assays, denaturing agents like 6M Guanidine-HCl or 6M Urea can be used to solubilize highly aggregation-prone peptides.[1] However, these will disrupt protein structures and are generally incompatible with biological systems.[1]
Experimental Protocols
Protocol 1: General Solubilization of this compound using a Co-Solvent
This protocol outlines the recommended steps for dissolving lyophilized this compound for use in most research applications.
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[1] Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Initial Dissolution in DMSO: Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex thoroughly until the peptide is completely dissolved, resulting in a clear solution. This compound has a reported solubility of 125 mg/mL in DMSO.[5]
-
Dilution into Aqueous Buffer: While vortexing the desired aqueous buffer (e.g., cell culture medium or PBS), slowly add the concentrated DMSO stock solution drop-by-drop until the final desired peptide concentration is reached.
-
Final Check: Inspect the final solution. If it remains clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded.
-
Storage: Store the concentrated DMSO stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[10]
Workflow for Troubleshooting this compound Solubility
The following diagram illustrates a logical workflow for addressing solubility issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. arizona-mall.com [arizona-mall.com]
- 10. medchemexpress.com [medchemexpress.com]
preventing Tripeptide-41 aggregation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and storage of Tripeptide-41, with a specific focus on preventing aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known by its sequence Phe-Trp-Tyr, is a synthetic peptide primarily used in cosmetic and dermatological research for its potential to modulate lipid metabolism.[1] It is often investigated for applications in anti-aging and slimming formulations due to its purported lipolytic (fat-reducing) effects.[1]
Q2: What are the main challenges when working with this compound in the lab?
A2: Due to its amino acid composition, which includes hydrophobic residues like Phenylalanine and Tryptophan, this compound can be prone to aggregation in aqueous solutions.[2][3] This can lead to the formation of insoluble particles, making it difficult to accurately determine the concentration and affecting its biological activity in experiments.
Q3: What are the general recommendations for storing lyophilized this compound?
A3: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] It is crucial to keep the vial tightly sealed and protected from moisture and light.[4][5] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[5]
Q4: Can I store this compound in solution?
A4: Storing peptides in solution for extended periods is generally not recommended due to lower stability compared to the lyophilized form.[4][5] If necessary, prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[4] The shelf-life of reconstituted peptides is limited.[4]
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides solutions to common problems encountered when preparing and storing this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the stock solution immediately after preparation. | - Low solubility in the chosen solvent.- pH of the solution is near the isoelectric point (pI) of the peptide.- Peptide concentration is too high. | - Solvent Selection: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a stepwise dilution with the aqueous buffer.[2][3]- pH Adjustment: Adjust the pH of the solution to be at least one unit away from the peptide's pI. For a peptide like this compound with aromatic amino acids, the pI is likely to be slightly acidic to neutral. Adjusting the pH to a more basic or acidic range can increase net charge and improve solubility.[6]- Concentration: Prepare a more dilute stock solution. It is often better to have a larger volume of a lower concentration stock than a small volume of a highly concentrated, potentially aggregated solution. |
| The stock solution appears clear initially but becomes cloudy or forms precipitates over time, especially after freeze-thaw cycles. | - Aggregation upon storage.- Instability of the peptide in the chosen buffer.- Repeated freeze-thaw cycles. | - Storage Conditions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for better long-term stability.[4]- Additives: Consider adding cryoprotectants like glycerol (B35011) (5-10%) to the stock solution before freezing to reduce aggregation during thawing.[6]- Buffer Choice: Ensure the buffer system is appropriate and sterile. A pH range of 5-7 is generally considered optimal for the stability of many peptides in solution.[4] |
| Difficulty in dissolving the lyophilized peptide powder. | - Hydrophobic nature of the peptide.- Improper reconstitution technique. | - Initial Solubilization: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile.[3] Once fully dissolved, slowly add the aqueous buffer of choice while vortexing to the desired final concentration.[3]- Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, taking into account its hydrophobic nature.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a small volume of sterile DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of peptide in the vial.
-
Vortexing: Gently vortex the vial until the peptide is completely dissolved. A clear solution should be observed.
-
Aqueous Dilution: Slowly add the desired sterile aqueous buffer (e.g., PBS) to the DMSO-peptide solution to reach the final desired concentration. It is crucial to add the aqueous buffer dropwise while gently vortexing to prevent the peptide from precipitating out of the solution.
-
Aliquoting: Dispense the final stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Data Presentation: Solvent Selection Guide for Hydrophobic Peptides
| Solvent | Suitability for Initial Dissolution | Considerations |
| Sterile Water/Aqueous Buffers | May be insufficient for highly hydrophobic peptides like this compound. | Always try this first. If the peptide does not dissolve, proceed to organic solvents. |
| DMSO (Dimethyl sulfoxide) | Excellent for dissolving a wide range of hydrophobic peptides. | Can be cytotoxic at higher concentrations in cell-based assays. Keep the final DMSO concentration in your experiment low (typically <0.5%). |
| DMF (Dimethylformamide) | Good alternative to DMSO for dissolving hydrophobic peptides. | Also potentially toxic to cells. Ensure the final concentration is minimal in your experimental setup. |
| Acetonitrile | Can be used, especially if the final application involves HPLC. | May not be suitable for all biological assays. |
Protocol 2: Quality Control of this compound Stock Solution
This protocol describes a simple method to check for peptide aggregation.
Materials:
-
This compound stock solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare a dilution of your this compound stock solution in the same buffer it was prepared in.
-
Absorbance Measurement: Measure the absorbance of the diluted peptide solution at 340 nm.
-
Interpretation: An absorbance reading significantly above the baseline of the buffer alone can indicate the presence of light-scattering aggregates. A clear, non-aggregated solution should have minimal absorbance at this wavelength.
Visualizations
References
- 1. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bachem.com [bachem.com]
- 6. Reddit - The heart of the internet [reddit.com]
Tripeptide-41 stability issues in long-term storage
Welcome to the Technical Support Center for Tripeptide-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[2]
Q2: How should I prepare and store this compound solutions?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[1] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] These aliquots should be stored at -20°C for short-term storage (a few weeks) or -80°C for longer-term storage (up to a few months).[1] The stability of peptides in solution is sequence-dependent, and those containing Tryptophan, like this compound, are known to be less stable.[1][2]
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or microbial contamination. First, ensure you are using the recommended solvent and that the pH of the solution is appropriate for this compound. If the peptide has aggregated, gentle sonication may help to redissolve it. However, if microbial contamination is suspected, the solution should be discarded and a fresh, sterile solution prepared.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
A4: Inconsistent results in cell-based assays can stem from several factors related to this compound stability and handling. Variability in the final concentration of the peptide due to improper dissolution or degradation of stock solutions is a common cause.[3][4] Ensure accurate and consistent preparation of your working solutions from a properly stored lyophilized powder. Additionally, interactions between the peptide and components of the cell culture media could affect its activity. It is also important to consider the confluency and health of the cells, as this can impact their response to the peptide.
Q5: What are the primary degradation pathways for this compound?
A5: As a peptide containing a Tryptophan residue, this compound is susceptible to oxidation.[2] Hydrolysis of peptide bonds is another common degradation pathway, particularly at non-optimal pH values.[5][6] To mitigate these, it is crucial to use high-purity water and buffers, minimize exposure to oxygen, and maintain the recommended storage conditions.
Troubleshooting Guides
Problem 1: Reduced or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare a fresh solution of this compound from a new vial of lyophilized powder. Ensure proper storage of the lyophilized peptide at -20°C or -80°C and minimize light exposure.[1] |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration, accounting for the net peptide content if specified by the manufacturer. Use a calibrated balance for weighing the lyophilized powder.[4] |
| Sub-optimal Assay Conditions | Review the experimental protocol, ensuring the pH, temperature, and incubation times are optimal for the specific assay and cell type. |
| Cell Health and Viability | Confirm that the cells used in the assay are healthy, within a suitable passage number, and at the appropriate confluency. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Ensure meticulous and consistent preparation of all this compound solutions. Use the same batch of solvent and buffer for all replicates. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to avoid degradation caused by repeated freezing and thawing.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Assay Plate Edge Effects | To minimize evaporation and temperature variations, avoid using the outer wells of the assay plate or fill them with a buffer or media. |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability for a similar synthetic tripeptide in aqueous solution at pH 7.4. These values are for guidance and actual stability should be determined empirically.
| Storage Temperature | 1 Week | 1 Month | 3 Months |
| 4°C | >95% | ~90% | ~75% |
| -20°C | >98% | >95% | ~90% |
| -80°C | >99% | >98% | >95% |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.
1. Materials:
- Lyophilized this compound
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (ACN)
- Trifluoroacetic acid (TFA)
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile, low-binding microcentrifuge tubes
- RP-HPLC system with a C18 column and UV detector
2. Procedure:
- Preparation of this compound Stock Solution:
- Allow the lyophilized this compound vial to equilibrate to room temperature.
- Reconstitute the peptide in sterile PBS (pH 7.4) to a final concentration of 1 mg/mL.
- Gently vortex to ensure complete dissolution.
- Sample Incubation:
- Aliquot the stock solution into separate sterile, low-binding tubes for each time point and temperature condition to be tested (e.g., 4°C, -20°C, and -80°C).
- Store the aliquots at their respective temperatures.
- HPLC Analysis:
- At each designated time point (e.g., Day 0, Week 1, Week 2, Month 1), retrieve one aliquot from each temperature condition.
- Allow the samples to thaw and equilibrate to room temperature.
- Centrifuge the samples briefly to pellet any aggregates.
- Inject a standard volume of the supernatant onto the RP-HPLC system.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A suitable gradient to ensure separation of the parent peptide from any degradation products (e.g., 5-95% B over 30 minutes).
- Detection: Monitor the elution profile at 220 nm and 280 nm.
- Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining this compound relative to the initial time point (Day 0).
- Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Troubleshooting Tripeptide-41 Efficacy
Welcome to the technical support center for Tripeptide-41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as CG-Lipoxyn, functions as a lipolytic signal peptide. Its primary mechanism involves the modulation of lipid metabolism through several key pathways. It is understood to activate the NF-κB signaling pathway, inhibit the expression of CCAAT/enhancer-binding protein (C/EBP), and increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This cascade of events leads to the activation of protein kinase A (PKA) and subsequently hormone-sensitive lipase (B570770) (HSL), which promotes the breakdown of triglycerides into free fatty acids and glycerol (B35011), thereby reducing lipid accumulation in adipocytes.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a lyophilized powder to ensure stability and purity.[1] It is soluble in sterile water or buffer.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C in a dry, dark place.[1] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: What is the typical purity of commercially available this compound?
A3: Reputable suppliers typically provide this compound with a purity of ≥99%, as verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] It is crucial to obtain a Certificate of Analysis (CoA) for each batch to confirm its purity and identity.[1]
Q4: Can this compound be used in combination with other compounds?
A4: Yes, this compound can be combined with other peptides or compounds, such as caffeine (B1668208) or acetyl hexapeptide-8, for potentially enhanced lipolytic effects in research studies.[1]
Troubleshooting Guide
Issue 1: Low or No Observed Lipolytic Effect
Possible Cause 1: Suboptimal Peptide Concentration
-
Troubleshooting Steps:
-
Concentration Range: Ensure you are using an appropriate concentration range. While specific optimal concentrations can be cell-type dependent, a starting point for in vitro studies could be in the low micromolar range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
-
Manufacturer's Data: One manufacturer's clinical study on a topical emulsion used a 5% concentration, which may provide a reference point for formulation studies.[2]
-
Possible Cause 2: Poor Peptide Solubility or Aggregation
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure the peptide is fully dissolved in a suitable solvent before adding it to your cell culture medium. Sonication can aid in dissolving peptides that are difficult to solubilize.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide solution to minimize degradation from repeated temperature changes.[3]
-
Visual Inspection: Before use, visually inspect the peptide solution for any signs of precipitation or aggregation. If observed, try re-dissolving or preparing a fresh stock.
-
Possible Cause 3: Cell Line and Culture Conditions
-
Troubleshooting Steps:
-
Cell Line Responsiveness: The responsiveness to this compound can vary between different cell lines and even between different passages of the same cell line. Ensure your adipocyte model (e.g., 3T3-L1) is differentiating properly.
-
Differentiation State: The timing of peptide treatment is critical. For lipolysis assays, ensure the adipocytes are fully differentiated and have accumulated sufficient lipid droplets before applying this compound.
-
Serum Interaction: Components in the serum of your culture medium could potentially interact with the peptide and affect its activity. Consider reducing the serum concentration during the treatment period if possible, or using a serum-free medium for the assay.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Peptide Instability
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare fresh stock solutions of this compound regularly. The stability of the peptide in solution, especially at working concentrations in cell culture medium, may be limited.
-
Storage: Strictly adhere to the recommended storage conditions (-20°C for lyophilized powder, -80°C for stock solutions).[1][3]
-
Possible Cause 2: Variability in Experimental Protocol
-
Troubleshooting Steps:
-
Standardized Protocols: Ensure all experimental parameters, including cell seeding density, differentiation induction, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the peptide and other reagents.
-
Possible Cause 3: Quality of this compound
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always review the CoA for the specific lot of this compound you are using to verify its purity and identity.[1]
-
Supplier Qualification: Source your peptide from a reputable supplier that provides comprehensive quality control data.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Source |
| Purity | ≥99% | N/A | [1] |
| Storage (Lyophilized) | -20°C | N/A | [1] |
| Storage (Reconstituted) | -80°C | N/A | [3] |
| Solubility | Water, Buffer | N/A | [1] |
| Topical Formulation Concentration (Clinical Study) | 5% | Human Skin | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and this compound Treatment (3T3-L1 cells)
This protocol describes the differentiation of 3T3-L1 preadipocytes and subsequent treatment with this compound to assess its effect on lipid accumulation.
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation: After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin). Replace the medium every 2-3 days.
-
This compound Treatment: Once adipocytes are mature (typically Day 8-10), with visible lipid droplets, replace the maintenance medium with a fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Incubation: Incubate the cells with this compound for 24-48 hours.
-
Analysis of Lipid Accumulation: After incubation, quantify the lipid content using Oil Red O staining.
Protocol 2: Lipolysis Assay (Glycerol Release)
This protocol measures the amount of glycerol released into the medium as an indicator of lipolysis.
-
Differentiated Adipocytes: Use fully differentiated 3T3-L1 adipocytes (as described in Protocol 1).
-
Wash: Gently wash the cells twice with a serum-free medium or PBS to remove any existing glycerol.
-
Treatment: Add a fresh serum-free medium containing this compound at the desired concentrations. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Incubation: Incubate for a defined period (e.g., 2-4 hours).
-
Sample Collection: Carefully collect the culture medium from each well.
-
Glycerol Quantification: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the glycerol release to the total protein content or cell number in each well.
Protocol 3: Gene Expression Analysis by qPCR
This protocol is for analyzing the effect of this compound on the expression of key adipogenic and lipolytic genes.
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound as described in Protocol 1 for a suitable duration (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for target genes (e.g., Pparg, Cebpa, Fabp4 (aP2), and a housekeeping gene for normalization).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
References
Technical Support Center: Tripeptide-41 Applications in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential off-target effects of Tripeptide-41 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as CG-Lipoxyn, is a synthetic peptide that primarily functions as a lipolytic signal peptide.[1][2] Its main role is to modulate lipid metabolism within cells. This is achieved through two primary signaling pathways:
-
NF-κB Pathway Activation: this compound activates the nuclear factor-kappa B (NF-κB) signaling pathway. Activated NF-κB enhances the transcription of genes associated with energy metabolism.[1][3]
-
cAMP Pathway Activation: It increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][2] This rise in cAMP activates Protein Kinase A (PKA), which in turn activates hormone-sensitive lipase (B570770) (HSL). HSL is the enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis.[1]
Additionally, this compound has been shown to inhibit the expression of C/EBP (CCAAT/enhancer-binding protein), a transcription factor crucial for adipocyte differentiation.[1][2]
Q2: What are the potential off-target effects of this compound in cell culture?
Direct experimental evidence for off-target effects of this compound is limited. However, based on its mechanism of action, potential off-target effects can be inferred from the broader roles of its signaling pathways, NF-κB and cAMP, in various cell types.
-
NF-κB Pathway: While crucial for inflammatory and immune responses, sustained or inappropriate activation of NF-κB in non-target cells could potentially influence cell proliferation, apoptosis, and the expression of inflammatory genes.
-
cAMP Pathway: The cAMP signaling pathway is ubiquitous and regulates a wide array of cellular functions beyond lipolysis, including cell growth, differentiation, and apoptosis. In some cancer cell lines, for instance, activation of cAMP signaling can inhibit cell growth and cause cell cycle arrest.
It is also suggested that at high concentrations, this compound may lead to transient cellular stress or modified metabolic rates due to the overstimulation of lipolytic pathways.[1]
Q3: In which cell lines are off-target effects a primary concern?
Off-target effects are a concern in any cell line that is not the intended target of the experiment. Since this compound's primary function is to induce lipolysis, adipocyte cell lines (e.g., 3T3-L1) are considered on-target. In any other cell type, such as keratinocytes, fibroblasts, or endothelial cells, the activation of NF-κB and cAMP pathways for lipolysis would be considered an off-target effect. However, in the context of cosmetic science, its effects on fibroblasts to enhance extracellular matrix stability are considered a desirable on-target effect.[1]
Q4: What is the reported cytotoxicity of this compound?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Peptide degradation | Store lyophilized peptide at -20°C or colder, protected from light. Reconstitute just before use and aliquot to avoid repeated freeze-thaw cycles. |
| Peptide solubility issues | This compound is generally soluble in sterile water or buffer.[1] If solubility is an issue, consider using a small amount of a suitable solvent like DMSO for initial dissolution, followed by dilution in your culture medium. Always check solvent compatibility with your cell line. | |
| Contamination of peptide stock | Ensure that the peptide is handled under sterile conditions to prevent microbial contamination. Contaminants like endotoxins can elicit cellular responses, confounding experimental results. | |
| High concentration leading to off-target effects | Perform a dose-response experiment to identify the optimal concentration that elicits the desired on-target effect without significant off-target responses or cytotoxicity. | |
| Reduced cell viability or proliferation | High peptide concentration | Lower the concentration of this compound in your experiment. |
| Solvent toxicity | Ensure the final concentration of any solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. | |
| Off-target pathway activation | If your cell line is sensitive to NF-κB or cAMP activation, consider using inhibitors for these pathways as negative controls to confirm that the observed effects are due to this compound's mechanism. | |
| Difficulty in reproducing lipolysis in adipocytes | Poor differentiation of pre-adipocytes | Ensure your 3T3-L1 or other pre-adipocyte cell line is properly differentiated into mature adipocytes before treating with this compound. The differentiation protocol is critical for observing a lipolytic effect. |
| Incorrect timing of treatment | Treat mature adipocytes with this compound. Treatment of pre-adipocytes may not result in a significant lipolytic response. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer of your choice (e.g., PBS) to a stock concentration of 1 mg/mL. For hydrophobic peptides, initial dissolution in a small amount of a sterile solvent like DMSO may be necessary before diluting with aqueous buffer.
-
Aliquoting: Aliquot the reconstituted peptide into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, store the aliquots at -20°C or -80°C for long-term use. For short-term use (a few days), the solution can be stored at 4°C.
Protocol 2: 3T3-L1 Adipocyte Differentiation
This protocol is a standard method for differentiating 3T3-L1 pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Differentiation Medium II (DMI): DMEM with 10% FBS and 10 µg/mL Insulin.
Procedure:
-
Growth to Confluence: Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until they reach 100% confluence.
-
Contact Inhibition: Maintain the cells at confluence for an additional 48 hours. This step is critical for initiating the differentiation program.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I.
-
Propagation of Differentiation (Day 2): After 48 hours, replace the medium with Differentiation Medium II.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS. Change the medium every 2 days. Mature adipocytes containing lipid droplets should be visible by day 8-10.
Visualizations
Caption: Intracellular signaling pathways activated by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
addressing Tripeptide-41 precipitation during experiments
Welcome to the Technical Support Center for Tripeptide-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound, also known as CG-Lipoxyn, is a synthetic signal peptide with the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr).[1] It is primarily researched for its lipolytic (fat-reducing) and skin-firming properties.[2] this compound is known to activate the NF-κB signaling pathway and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which promotes the breakdown of lipids.[3][4]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally reported to have excellent solubility and stability in aqueous systems.[2] It is often supplied as a lyophilized powder to ensure stability and purity.[2] For reconstitution, sterile water or a buffer solution is typically recommended.[2]
Q3: My this compound solution has precipitated. What are the common causes?
A3: Peptide precipitation can be influenced by several factors, including:
-
pH of the solution: Peptides are least soluble at their isoelectric point (pI). A shift in pH can cause them to precipitate.
-
Temperature: Low temperatures can decrease the solubility of some peptides. Conversely, excessive heat can lead to degradation.
-
Concentration: Exceeding the solubility limit of this compound in a particular solvent will lead to precipitation.
-
Improper mixing: Rapidly adding a concentrated stock (e.g., in an organic solvent) to an aqueous buffer can cause the peptide to "crash out" of solution.[3]
-
Interactions with media components: In cell culture experiments, peptides may interact with salts, proteins (like albumin in serum), or other components in the media, leading to the formation of insoluble complexes.[5][6]
Q4: How should I store this compound solutions to prevent degradation and precipitation?
A4: Lyophilized this compound should be stored at -20°C in a dry, dark place.[2] Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or, for longer-term storage (up to 6 months), at -80°C.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
Issue 1: Precipitation upon initial reconstitution of lyophilized powder.
-
Possible Cause: The chosen solvent is not optimal, or the concentration is too high.
-
Troubleshooting Steps:
-
Verify Solvent Choice: While this compound is generally soluble in aqueous solutions, if precipitation occurs, consider the peptide's charge. This compound has a neutral overall charge. For neutral peptides, if water fails, a small amount of an organic solvent like DMSO can be used initially.[7]
-
Sonication: Briefly sonicate the solution to aid dissolution. This can help break up aggregates.[7]
-
Gentle Warming: Gently warm the solution (to no more than 40°C) to see if the precipitate redissolves.
-
Reduce Concentration: If the above steps fail, the intended concentration may be too high. Prepare a more dilute solution.
-
Issue 2: Precipitation when diluting a stock solution into a buffer or cell culture medium.
-
Possible Cause: Rapid solvent exchange or interaction with buffer/media components.
-
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the concentrated this compound stock solution drop-by-drop to the buffer or media while gently vortexing or stirring. This prevents localized high concentrations that can lead to precipitation.
-
Pre-warm the Diluent: Always use pre-warmed (e.g., 37°C for cell culture) media or buffer for dilutions, as lower temperatures can reduce solubility.[3]
-
Check for Media Interactions: If precipitation occurs specifically in cell culture media, especially media containing serum, the peptide may be interacting with proteins. Try preparing the final dilution in a serum-free medium first, and then adding it to the cells, followed by the addition of serum-containing medium if required for your experiment.[5] You can also test solubility in a simple buffered saline solution (like PBS) to confirm if media components are the issue.[3]
-
pH Adjustment: Ensure the final pH of the solution is not near the isoelectric point of this compound.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C29H30N4O5 | [2] |
| Molecular Weight | 514.57 g/mol | [2] |
| Amino Acid Sequence | Phe-Trp-Tyr | [2] |
| Solubility in DMSO | 125 mg/mL | [2] |
| Recommended Storage | -20°C (lyophilized and solution) | [2][4] |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add the desired volume of sterile, deionized water or a recommended buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[8]
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, briefly sonicate the vial in a water bath.
-
Once dissolved, the solution should be clear and free of particulates.
-
For long-term storage, create single-use aliquots and store them at -20°C or -80°C.[4]
Protocol for Preparing a Working Solution in Cell Culture Media
-
Prepare a concentrated stock solution of this compound in sterile water or DMSO as described above. A stock in DMSO should be at a high enough concentration so that the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%).[7]
-
Pre-warm your cell culture medium to 37°C.[3]
-
Perform an intermediate dilution of your stock solution in the pre-warmed medium if necessary.
-
Add the this compound stock solution (or intermediate dilution) dropwise to the final volume of cell culture medium while gently swirling.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of this compound leading to lipolysis.
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. biocat.com [biocat.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tripeptide-41 Degradation Assessment
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals assessing the degradation of Tripeptide-41 in various media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its stability important?
A1: this compound, also known by its trade name CG-Lipoxyn, is a synthetic peptide with the sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr).[1][2] It is primarily researched for its potential in cosmetic and dermatological applications, specifically for its lipolytic (fat-reducing) properties.[2][3] Assessing its stability is crucial to ensure the efficacy and shelf-life of formulations, as degradation can lead to a loss of biological activity.[4][5]
Q2: What are the common pathways for peptide degradation in media?
A2: Peptides like this compound can degrade through several chemical and physical pathways in aqueous media.[4][6]
-
Chemical Degradation: This involves the breaking or formation of covalent bonds.[4] Key pathways include hydrolysis (cleavage of peptide bonds), oxidation (especially of residues like Tryptophan), deamidation, and racemization.[4][6]
-
Physical Degradation: This involves changes in the peptide's structure without altering its chemical composition.[6] This can include aggregation (clumping), adsorption to container surfaces, and denaturation.[6]
Q3: Which analytical method is best for quantifying this compound and its degradation products?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a robust and widely established method for the analysis and quantification of synthetic peptides like this compound.[7][8] For higher sensitivity and characterization of degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[9]
Q4: How should I store this compound to minimize degradation before my experiment?
A4: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from moisture and light.[1][3][10] Once in solution, it is best to prepare fresh for each experiment or to store aliquots at -80°C for a maximum of six months to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Experimental Protocol: Assessing this compound Degradation by RP-HPLC
This protocol provides a framework for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents
-
This compound (lyophilized powder, ≥99% purity)[3]
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Calibrated pH meter
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and UV detector[11]
2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Carefully weigh the lyophilized peptide. Note: Peptides can be hygroscopic and affected by static electricity; use an anti-static weigh boat if available.[12][13] Dissolve in sterile water or a buffer to make a 1 mg/mL stock solution.[3]
-
Working Solutions (e.g., 100 µg/mL): Dilute the stock solution in the specific media to be tested (e.g., PBS pH 7.4, acidic buffer pH 5, alkaline buffer pH 9).
3. Forced Degradation Study Design
-
Incubation: Aliquot the working solutions into separate vials for each condition and time point.
-
Stress Conditions:
-
Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately after collection, stop the degradation reaction by freezing the sample at -80°C or by adding a quenching agent if necessary, prior to HPLC analysis.
4. RP-HPLC Method
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for peptides starts with a low percentage of Mobile Phase B, gradually increasing to elute the peptide and its more hydrophobic degradation products. A starting point could be a linear gradient from 5% to 60% B over 20-30 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm (due to the presence of Tyr and Trp).
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.
5. Data Analysis
-
Generate a calibration curve using standards of known this compound concentrations.
-
Integrate the peak area of the intact this compound at each time point for each condition.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape in HPLC | - Secondary interactions with the column.[8]- Inappropriate mobile phase pH. | - Use an ion-pairing agent like TFA in the mobile phase.[8]- Adjust mobile phase pH to ensure the peptide is fully protonated. |
| Low Peptide Recovery | - Adsorption to vial surfaces (non-specific binding).[6][14]- Incomplete dissolution of the lyophilized powder. | - Use low-protein-binding vials.- Ensure complete dissolution by gentle vortexing or sonication.[11] |
| Variable Retention Times | - Fluctuations in column temperature.[15]- Inconsistent mobile phase preparation. | - Use a thermostatted column compartment.[15]- Prepare fresh mobile phases daily and ensure accurate pH. |
| Ghost Peaks Appear | - Carryover from previous injections.- Contamination in the solvent or sample. | - Implement a robust needle wash protocol on the autosampler.- Use high-purity, HPLC-grade solvents and filter all samples. |
| Rapid Degradation at T=0 | - Contamination of media with proteases.- High reactivity with media components. | - Use sterile, protease-free media and buffers.- Analyze the media components for potential incompatibilities. |
Data Presentation
Quantitative data from degradation studies should be summarized in tables for clarity and easy comparison.
Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.5 | 95.2 | 85.1 |
| 24 | 98.1 | 88.7 | 65.3 |
| 48 | 96.2 | 79.5 | 42.8 |
Table 2: Effect of pH on this compound Stability at 25°C
| Time (Hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.8 | 95.2 | 89.4 |
| 24 | 95.1 | 88.7 | 75.6 |
| 48 | 90.3 | 79.5 | 58.1 |
Visualizations
Caption: Experimental workflow for this compound degradation assessment.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 3. arizona-mall.com [arizona-mall.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 6. veeprho.com [veeprho.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. m.youtube.com [m.youtube.com]
- 15. lcms.cz [lcms.cz]
Tripeptide-41 Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Tripeptide-41 treatment in adipogenesis and lipolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in adipocytes?
A1: this compound is a synthetic peptide that primarily functions to inhibit adipogenesis (the formation of fat cells) and promote lipolysis (the breakdown of stored fat). It achieves this by activating the NF-κB signaling pathway and increasing intracellular cyclic AMP (cAMP) levels. This cascade of events leads to the inhibition of key adipogenic transcription factors, such as CCAAT/enhancer-binding proteins (C/EBPs) and peroxisome proliferator-activated receptor-gamma (PPARγ), while stimulating the activity of hormone-sensitive lipase (B570770) (HSL), a crucial enzyme in the breakdown of triglycerides.
Q2: What is a recommended starting point for determining the optimal incubation time for this compound treatment?
A2: Based on studies of other bioactive peptides in similar assays, a preliminary time-course experiment is recommended. For adipogenesis inhibition assays, which typically span several days, treatment with this compound should be maintained throughout the differentiation period with media changes every 2-3 days. For acute lipolysis assays, a shorter time course of 1, 3, 6, and 24 hours is a good starting point to observe the kinetics of glycerol (B35011) and free fatty acid release.[1]
Q3: How does this compound impact the key transcription factors involved in adipogenesis?
A3: this compound has been shown to downregulate the expression of master adipogenic regulators C/EBPα and PPARγ. The inhibition of these transcription factors is a critical step in preventing the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. The reduction in their expression leads to decreased expression of downstream target genes responsible for lipid metabolism and storage.
Q4: What are the expected outcomes of successful this compound treatment in an in vitro adipocyte model?
A4: Successful treatment should result in a dose-dependent decrease in lipid accumulation in differentiating adipocytes, which can be visualized by Oil Red O staining. Furthermore, in mature adipocytes, an effective this compound treatment will lead to an increase in the release of glycerol and free fatty acids into the culture medium, indicating enhanced lipolysis.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Adipogenesis Inhibition
This protocol outlines a time-course experiment to identify the most effective duration of this compound treatment for inhibiting the differentiation of pre-adipocytes (e.g., 3T3-L1 cells).
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
This compound stock solution
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Seed 3T3-L1 pre-adipocytes in 24-well plates and grow to confluence.
-
Two days post-confluence, initiate differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control.
-
Establish different treatment duration groups:
-
Group A: Continuous treatment for the entire differentiation period (e.g., 8 days), with media and this compound replenishment every 2 days.
-
Group B: Treatment for the initial 48 hours of differentiation only.
-
Group C: Treatment from day 2 to day 8 of differentiation.
-
-
On day 8, wash cells with PBS and fix with 10% formalin for 1 hour.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and allow to dry.
-
Quantify lipid accumulation by eluting the stain with isopropanol (B130326) and measuring absorbance at 510 nm.
-
Analyze the data to determine which incubation period yields the maximum inhibition of adipogenesis at the lowest effective concentration of this compound.
Protocol 2: Determining Optimal Incubation Time for Lipolysis Stimulation
This protocol describes a time-course experiment to find the optimal duration for this compound to stimulate the breakdown of triglycerides in mature adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated for 8-12 days)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
This compound stock solution
-
Glycerol and Free Fatty Acid assay kits
Procedure:
-
Wash mature adipocytes with PBS and pre-incubate in serum-free medium for 2 hours.
-
Replace the medium with KRBH buffer containing different concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control.
-
Collect aliquots of the culture medium at various time points: 1, 3, 6, 12, and 24 hours.
-
Measure the concentration of glycerol and free fatty acids in the collected media using commercially available assay kits.
-
Normalize the results to the total protein content of the cells in each well.
-
Plot the glycerol and free fatty acid release over time for each concentration of this compound to identify the time point of maximal lipolytic activity.
Data Presentation
Table 1: Hypothetical Time-Dependent Effect of this compound on Adipogenesis Inhibition
| Treatment Duration | This compound (µM) | Lipid Accumulation (OD at 510 nm) | % Inhibition |
| Control (8 days) | 0 | 1.25 ± 0.08 | 0% |
| Continuous (8 days) | 10 | 0.45 ± 0.05 | 64% |
| Initial 48h | 10 | 0.85 ± 0.07 | 32% |
| Day 2 - Day 8 | 10 | 0.60 ± 0.06 | 52% |
Table 2: Hypothetical Time-Dependent Effect of this compound on Lipolysis Stimulation
| Incubation Time (hours) | This compound (µM) | Glycerol Release (µg/mg protein) | Fold Increase vs. Control |
| 1 | 0 | 5.2 ± 0.4 | 1.0 |
| 1 | 10 | 8.1 ± 0.6 | 1.6 |
| 3 | 10 | 15.6 ± 1.1 | 3.0 |
| 6 | 10 | 22.3 ± 1.5 | 4.3 |
| 12 | 10 | 18.9 ± 1.3 | 3.6 |
| 24 | 10 | 14.5 ± 1.0 | 2.8 |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Adipocytes.
Caption: Workflow for Adipogenesis Inhibition Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of adipogenesis | 1. Suboptimal Incubation Time: The treatment duration may not be sufficient to exert an effect. 2. Peptide Degradation: this compound may be unstable in the culture medium over time.[2] 3. Incorrect Peptide Concentration: The concentration used may be too low to be effective. 4. Cell Health: Preadipocytes may not be healthy or responsive. | 1. Perform a time-course experiment as described in Protocol 1. 2. Prepare fresh this compound solutions for each media change. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Perform a dose-response experiment to determine the optimal concentration. 4. Ensure cells are not passaged too many times and are at a healthy confluence before inducing differentiation. |
| High variability in lipolysis assay results | 1. Inconsistent Cell Density: Variations in the number of mature adipocytes per well. 2. Peptide Adsorption: The peptide may adhere to plasticware, reducing its effective concentration. 3. Interference from Serum: Components in serum can interfere with the lipolysis assay. | 1. Ensure even cell seeding and visually inspect wells for consistent confluence before the assay. Normalize results to total protein content. 2. Use low-adhesion microplates for the assay. 3. Perform the lipolysis assay in a serum-free buffer like KRBH. |
| Unexpected cell death or morphological changes | 1. Peptide Toxicity: High concentrations of this compound may be cytotoxic. 2. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at various peptide concentrations. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). 3. Regularly check cultures for signs of contamination and maintain aseptic techniques. |
| Peptide appears insoluble or precipitates in media | 1. Incorrect Solvent: The peptide may not be fully dissolved in the initial stock solution. 2. Buffer Incompatibility: The pH or salt concentration of the culture medium may cause the peptide to precipitate. | 1. Refer to the manufacturer's instructions for the recommended solvent. Sonication may aid in dissolution. 2. Test the solubility of the peptide in the final culture medium at the desired concentration before adding it to the cells. |
References
Validation & Comparative
A Comparative Analysis of Tripeptide-41 and Caffeine on Adipocyte Lipolysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective modulators of lipid metabolism for applications in research, drug development, and cosmetics, a comprehensive understanding of the mechanisms and efficacy of various lipolytic agents is paramount. This guide provides a detailed comparative study of two such agents: Tripeptide-41 and caffeine (B1668208). The following analysis, targeted at researchers, scientists, and drug development professionals, delves into their respective mechanisms of action, supported by available experimental data, and outlines detailed protocols for assessing their lipolytic activity.
Introduction to Lipolysis
Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol (B35011) and free fatty acids. This process is a critical target for the development of therapies for obesity and related metabolic disorders, as well as for cosmetic formulations aimed at reducing localized fat deposits. The activation of lipolysis is primarily regulated by the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA) and hormone-sensitive lipase (B570770) (HSL).
This compound: A Synthetic Peptide with Lipolytic Properties
This compound, a synthetic peptide, has emerged as a promising agent in the modulation of lipid metabolism. Its mechanism of action involves a multi-pronged approach to stimulate the breakdown of stored fats.
Mechanism of Action:
This compound is reported to promote lipolysis through the following pathways[1][2][3]:
-
Increased cAMP Levels: Similar to other lipolytic agents, this compound elevates intracellular cAMP levels, a key step in initiating the lipolytic cascade.
-
Activation of NF-κB Signaling: It activates the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Inhibition of C/EBP: this compound inhibits the expression of CCAAT/enhancer-binding protein (C/EBP), a transcription factor involved in adipocyte differentiation and lipid accumulation.
The culmination of these actions is the enhanced hydrolysis of triglycerides into glycerol and free fatty acids, leading to a reduction in the volume of adipocytes.
Caffeine: A Well-Established Lipolytic Agent
Caffeine, a naturally occurring xanthine (B1682287) alkaloid, is one of the most widely studied and recognized lipolytic compounds. Its effects on lipid metabolism are mediated through several well-defined biochemical pathways.
Mechanism of Action:
Caffeine's primary mechanisms for inducing lipolysis include[4][5]:
-
Adenosine A1 Receptor Antagonism: Caffeine acts as a competitive antagonist of the adenosine A1 receptors on the surface of adipocytes. Adenosine typically inhibits adenylyl cyclase, the enzyme responsible for cAMP production. By blocking this inhibition, caffeine leads to an increase in intracellular cAMP levels.
-
Phosphodiesterase (PDE) Inhibition: Caffeine inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cAMP. This inhibition further contributes to the accumulation of intracellular cAMP.
The elevated cAMP levels activate PKA, which in turn phosphorylates and activates HSL, the rate-limiting enzyme in the lipolytic process. This leads to the breakdown of triglycerides into glycerol and free fatty acids.
Comparative Data on Lipolytic Efficacy
While direct comparative studies with standardized quantitative data for both this compound and caffeine are limited, the available data for each compound are summarized below.
Table 1: Quantitative Data on the Lipolytic Effects of Caffeine
| Parameter | Cell Type | Caffeine Concentration | Observed Effect | Reference |
| Triglyceride Levels | HepG2 cells | 0.5-4 mM | Concentration-dependent decrease in triglyceride levels. A 40% decrease was observed at 4 mM. | [6] |
| Cholesterol Levels | HepG2 cells | 0.5-4 mM | Concentration-dependent decrease in cholesterol levels. A 35% decrease was observed at 4 mM. | [6] |
| Lipid Turnover | Human subjects | 10 mg/kg (ingestion) | Two-fold increase in lipid turnover. | [7] |
| Oxidative FFA Disposal | Human subjects | 10 mg/kg (ingestion) | 44% increase (from 236 to 340 µmol/min). | [7] |
| Nonoxidative FFA Disposal | Human subjects | 10 mg/kg (ingestion) | 2.3-fold increase (from 455 to 1054 µmol/min). | [7] |
This compound Efficacy:
Signaling Pathways
The signaling cascades for both this compound and caffeine converge on the elevation of intracellular cAMP, which is the central regulator of lipolysis.
Caption: Signaling pathway of this compound-induced lipolysis.
Caption: Signaling pathway of caffeine-induced lipolysis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following is a detailed protocol for a standard in vitro lipolysis assay.
Objective: To quantify and compare the lipolytic activity of this compound and caffeine in cultured adipocytes by measuring glycerol release.
Materials:
-
Differentiated adipocyte cell line (e.g., 3T3-L1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation
-
Krebs-Ringer Bicarbonate buffer with 2% Bovine Serum Albumin (BSA) and 2.5 mM glucose
-
This compound stock solution
-
Caffeine stock solution
-
Isoproterenol (positive control)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for in vitro lipolysis assay.
Procedure:
-
Cell Culture and Differentiation:
-
Culture preadipocytes (e.g., 3T3-L1) in DMEM with 10% FBS and 1% Penicillin-Streptomycin until confluent.
-
Induce differentiation by treating confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with large lipid droplets are observed.
-
Prior to the assay, serum-starve the mature adipocytes for 2-4 hours.
-
-
Lipolysis Assay:
-
Prepare serial dilutions of this compound and caffeine in the Krebs-Ringer Bicarbonate buffer.
-
Wash the serum-starved adipocytes twice with phosphate-buffered saline (PBS).
-
Add the different concentrations of this compound, caffeine, a positive control (e.g., 10 µM isoproterenol), and a vehicle control (buffer alone) to the respective wells of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Glycerol Measurement:
-
After incubation, carefully collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the glycerol standards provided in the kit.
-
Calculate the concentration of glycerol in each sample based on the standard curve.
-
Express the results as the percentage of glycerol release compared to the vehicle control.
-
Plot dose-response curves and determine the EC50 values for both this compound and caffeine, if applicable.
-
Conclusion
Both this compound and caffeine are effective inducers of lipolysis, primarily through the elevation of intracellular cAMP. While caffeine's mechanisms are extensively documented with a wealth of quantitative data, the information on this compound is more recent and predominantly from cosmetic and commercial sources. The provided experimental protocol offers a standardized method for researchers to directly compare the lipolytic efficacy of these and other compounds, thereby facilitating the development of novel therapeutic and cosmetic applications. Further head-to-head studies are warranted to fully elucidate the comparative potency and potential synergistic effects of these two lipolytic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. This compound | CG-Lipoxin | Cosmetic Ingredients Guide [ci.guide]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effects of caffeine in humans: lipid oxidation or futile cycling? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tripeptide-41's Efficacy in Fat Cell Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Tripeptide-41 in adipocytes (fat cells) and compares its performance with other well-established molecules known to modulate fat metabolism. The information presented is supported by available data to assist researchers in evaluating its potential for applications in aesthetics and metabolic research.
This compound: A Dual-Action Peptide for Fat Metabolism
This compound, also known as CG-Lipoxyn, is a synthetic peptide that has garnered attention for its purported effects on reducing fat accumulation.[1] Its mechanism of action is twofold, targeting both the breakdown of existing fat (lipolysis) and the formation of new fat cells (adipogenesis).
Lipolytic Activity: this compound is reported to stimulate lipolysis by increasing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP activates a signaling cascade that ultimately leads to the breakdown of triglycerides into glycerol (B35011) and free fatty acids, which can then be utilized for energy.[1]
Anti-Adipogenic Activity: The peptide is also suggested to inhibit the differentiation of pre-adipocytes into mature fat cells.[1] This is achieved by downregulating the expression of key transcription factors, such as CCAAT/enhancer-binding protein (C/EBP), which are crucial for the adipogenesis process.[2][3]
Comparative Analysis: this compound vs. Alternatives
While quantitative, peer-reviewed data on the specific performance of this compound is limited in the public domain, we can compare its proposed mechanism of action with that of other well-researched compounds used to modulate fat cell metabolism: caffeine, forskolin, and retinoids.
Data Presentation
Table 1: Performance of this compound in Fat Cells (Based on available information)
| Parameter | Effect of this compound | Source |
| Lipolysis (Glycerol Release) | Promotes lipolysis | [1] |
| Adipogenesis Inhibition | Inhibits adipocyte differentiation | [2][3] |
| Mechanism of Action | Increases cAMP, Activates NF-kB, Inhibits C/EBP | [1][2][3] |
Table 2: Comparative Performance of Lipolytic and Anti-Adipogenic Agents
| Compound | Mechanism of Action | Quantitative Data (Example) | Source |
| Caffeine | Inhibits phosphodiesterase, leading to increased cAMP levels. | Increased lipolysis in cultured adipocytes. | |
| Forskolin | Directly activates adenylyl cyclase, leading to a significant increase in cAMP levels. | Dose-dependent increase in glycerol release from adipocytes. | |
| Retinoids (e.g., Retinoic Acid) | Inhibit adipogenesis by suppressing key transcription factors like C/EBPβ and PPARγ. | Inhibition of 3T3-L1 preadipocyte differentiation. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in fat cells.
Caption: Experimental workflow for validating the mechanism of action.
Experimental Protocols
1. In Vitro Lipolysis Assay (Glycerol Release Assay)
-
Objective: To quantify the amount of glycerol released from adipocytes as an indicator of lipolysis.
-
Methodology:
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1) are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., isoproterenol), and a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) to allow for lipolysis to occur.
-
Sample Collection: The culture medium is collected.
-
Glycerol Quantification: The glycerol concentration in the medium is determined using a commercially available glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Data Analysis: The amount of glycerol released is normalized to the total protein content of the cells in each well.
-
2. Adipocyte Differentiation Assay (Oil Red O Staining)
-
Objective: To visually and quantitatively assess the accumulation of lipid droplets in differentiating adipocytes.
-
Methodology:
-
Cell Culture: Preadipocytes (e.g., 3T3-L1) are cultured to confluence.
-
Differentiation Induction: Adipogenesis is induced using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Cells are treated with various concentrations of this compound or a known inhibitor of adipogenesis (e.g., retinoic acid) throughout the differentiation period.
-
Staining: After a set number of days (e.g., 8-10 days), the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains neutral triglycerides red.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured using a spectrophotometer.
-
3. Gene Expression Analysis (Quantitative PCR)
-
Objective: To measure the mRNA levels of key adipogenic transcription factors.
-
Methodology:
-
Cell Treatment: Differentiating adipocytes are treated with this compound.
-
RNA Extraction: Total RNA is extracted from the cells at different time points during differentiation.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative PCR is performed using specific primers for target genes (e.g., Cebpa, Pparg) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
-
Conclusion
This compound presents a promising dual-action mechanism for modulating fat metabolism by promoting lipolysis and inhibiting adipogenesis. While the conceptual framework for its action is established, a critical need exists for robust, quantitative, and peer-reviewed experimental data to substantiate these claims and allow for a direct and objective comparison with other active compounds. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the efficacy of this compound and further elucidate its potential in the field of metabolic research and aesthetic dermatology.
References
Tripeptide-41 vs. Fibroblast Growth Factors: A Comparative Guide on Efficacy in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tripeptide-41 and Fibroblast Growth Factors (FGFs) in promoting processes relevant to tissue regeneration, with a focus on fibroblast proliferation and collagen synthesis. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and potential therapeutic applications.
Introduction
This compound , a synthetic peptide, is primarily recognized for its role in lipolysis through the activation of the NF-kB signaling pathway and an increase in cyclic adenosine (B11128) monophosphate (cAMP)[1][2]. However, emerging information suggests its potential involvement in tissue regeneration and enhancement of skin elasticity[2]. Its mechanism is thought to involve mimicking extracellular matrix (ECM) signals to activate fibroblast activity[1].
Fibroblast Growth Factors (FGFs) are a large family of signaling proteins crucial for a wide array of biological processes, including cell proliferation, differentiation, migration, and angiogenesis[3][4][5]. FGFs, particularly FGF2 (basic FGF), are well-established mediators of tissue repair and wound healing. They exert their effects by binding to FGF receptors (FGFRs), which triggers a cascade of intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to the stimulation of fibroblast proliferation and collagen production[3][6][7].
Mechanism of Action
The fundamental difference in their mechanism of action is a key aspect of this comparison. This compound appears to have a more targeted signaling pathway related to specific cellular processes, while FGFs have a broader, more complex signaling network affecting a multitude of cellular functions.
This compound Signaling Pathway
This compound is understood to primarily influence cellular metabolism and inflammatory responses. Its signaling cascade is initiated by activating the NF-kB pathway and increasing intracellular cAMP levels. This leads to the inhibition of C/EBP, a transcription factor involved in adipogenesis, and promotes lipolysis. In the context of tissue regeneration, it is hypothesized to mimic ECM components, thereby stimulating fibroblasts.
Fibroblast Growth Factor (FGF) Signaling Pathway
FGFs initiate their action by binding to high-affinity FGF receptors (FGFRs) on the cell surface, which requires the presence of heparan sulfate (B86663) proteoglycans as co-receptors. This binding induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and differentiation.
Comparative Efficacy Data
Direct comparative efficacy data between this compound and FGFs from a single study is not currently available. The following tables summarize the available quantitative data from separate studies. It is important to note that the data for this compound is derived from clinical studies of topical formulations, while the data for FGFs is from preclinical, in vitro experiments.
Quantitative Data: this compound (from clinical studies on tripeptide-containing formulations)
| Parameter | Treatment | Duration | Result | Reference |
| Skin Wrinkles (Mean Roughness) | Topical Collagen Tripeptide Ampoule | 4 weeks | Significant reduction from 20.77 ± 3.51 μm to 19.24 ± 3.52 μm | [8] |
| Skin Density | Topical Collagen Tripeptide Ampoule | 4 weeks | Significant increase from 55.66 ± 7.61 to 59.67 ± 7.84 | [8] |
| Skin Elasticity (R2) | Topical Collagen Tripeptide Ampoule | 4 weeks | Significant increase from 0.81 ± 0.03 to 0.83 ± 0.03 | [8] |
| Procollagen Type I Peptide (PIP1) | EverCTP™ (in vitro) | - | Significant increase at 250 and 500 μg/mL | [8] |
| MMP1 Secretion (after UV) | EverCTP™ (in vitro) | - | Significant reduction at 250, 500, and 1000 μg/mL | [8] |
Quantitative Data: Fibroblast Growth Factor 2 (FGF2) (from in vitro studies)
| Parameter | Treatment | Duration | Result | Reference |
| Fibroblast Proliferation | 5 ng/mL FGF2 | 48 hours | Significant increase in cell number | [4] |
| Collagen Type I Production | 0.3-10 ng/mL FGF2 | 48 hours | At least 1.8-fold increase | [6] |
| In Vitro Wound Closure | 50 ng/mL FGF2 solution | 24 hours | 92.5% - 94.1% wound closure | [9] |
| Human Bone Marrow Stem Cell Proliferation | 5 ng/mL FGF2 | - | Enhanced colony-forming efficiency and proliferation | [3] |
| Insoluble/Soluble Collagen Synthesis | 5 ng/mL FGF2 on hBMSCs | - | Significantly enhanced | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Clinical Evaluation of a Topical Collagen Tripeptide Formulation
-
Study Design: A 4-week prospective, single-arm study involving 22 Asian women.
-
Intervention: Participants applied a topical ampoule containing collagen tripeptide twice daily to their facial skin.
-
Efficacy Parameters Measured:
-
Skin Wrinkles: Periorbital and glabellar skin roughness (Ra) was measured using a 3D skin imaging analyzer (PRIMOS).
-
Skin Density and Elasticity: Measured using an Ultrascan UC22 and a Cutometer.
-
-
In Vitro Analysis:
-
Procollagen Type I Peptide (PIP1) and MMP1 Secretion: Human dermal fibroblasts were treated with the tripeptide, and the levels of PIP1 and MMP1 in the culture supernatant were measured by ELISA.
-
In Vitro Fibroblast Proliferation Assay with FGF2
-
Cell Culture: Human adipose-derived stem cells (hASCs) were seeded in 24-well plates.
-
Treatment: After serum starvation to synchronize cell cycles, cells were treated with varying concentrations of FGF2 (e.g., 1 ng/ml, 5 ng/ml) for 48 hours.
-
Quantification: Cell proliferation was quantified by counting the cells or using a colorimetric assay such as the MTS assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
References
- 1. This compound in Anti-Aging Skincare - PEPTIDE APPLICATIONS [mww.mobelbiochem.com]
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. Effect of FGF-2 on collagen tissue regeneration by human vertebral bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor-2 Stimulates the Proliferation of Mesenchyme-Derived Progenitor Cells From Aging Mouse and Human Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of FGF-2 in Craniofacial Bone Tissue Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic fibroblast growth factor induces proliferation and collagen production by fibroblasts derived from the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Tripeptide-41's Effect on Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tripeptide-41's role in adipogenesis, the process of fat cell formation. While direct quantitative in vitro data for this compound is not extensively available in peer-reviewed literature, this document outlines its proposed mechanism of action and contrasts it with well-characterized inhibitors of adipogenesis, such as Genistein and activators of the Wnt signaling pathway. The experimental protocols and data presented for these alternatives serve as a benchmark for the validation of this compound's effects.
This compound: An Overview
This compound, also known under the trade name CG-Lipoxin, is a synthetic peptide with the amino acid sequence Phe-Trp-Tyr. It is primarily recognized for its potential to modulate lipid metabolism, suggesting a role in both inhibiting the storage of fat (lipogenesis) and promoting the breakdown of stored fat (lipolysis).
The proposed mechanism of action for this compound involves several key signaling events within adipocytes[1][2]:
-
Activation of NF-κB Signaling: this compound is suggested to activate the nuclear factor-kappa B (NF-κB) signaling pathway. This can lead to the production of tumor necrosis factor-alpha (TNFα), a cytokine known to stimulate lipolysis.
-
Inhibition of C/EBP: The peptide is also thought to inhibit the expression of CCAAT/enhancer-binding proteins (C/EBPs). C/EBPs, particularly C/EBPα, are critical transcription factors that, along with peroxisome proliferator-activated receptor-gamma (PPARγ), orchestrate the differentiation of preadipocytes into mature, lipid-storing adipocytes.
-
Increase in cAMP Levels: An increase in cyclic adenosine (B11128) monophosphate (cAMP) is another reported effect. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol (B35011).
These mechanisms collectively suggest that this compound may reduce lipid accumulation in adipocytes.
Comparative Analysis with Adipogenesis Inhibitors
To provide a quantitative context for evaluating the anti-adipogenic potential of compounds like this compound, this section presents data from studies on Genistein and the Wnt signaling pathway, both known to inhibit adipogenesis.
Genistein: A Well-Characterized Isoflavone Inhibitor
Genistein, a soy-derived isoflavone, is a widely studied inhibitor of adipogenesis. It exerts its effects through multiple signaling pathways, including the inhibition of key adipogenic transcription factors.
Table 1: Quantitative Effects of Genistein on Adipogenesis in 3T3-L1 Preadipocytes
| Parameter | Treatment | Concentration | Result | Reference |
| Lipid Accumulation | Genistein | 50 µM | 37.2% reduction | [1] |
| Genistein | 100 µM | 81.9% reduction | [1] | |
| Gene Expression | Genistein | 25-100 µM | Dose-dependent decrease in PPARγ and C/EBPα | [3] |
| Protein Expression | Genistein | 50-100 µM | Significant suppression of PPARγ, C/EBPα, and FABP4 | [4] |
Wnt Signaling Pathway: A Key Regulator of Adipocyte Fate
The Wnt signaling pathway, particularly the canonical Wnt/β-catenin pathway, is a critical negative regulator of adipogenesis. Activation of this pathway prevents the expression of PPARγ and C/EBPα, thereby blocking the differentiation of preadipocytes.
Table 2: Effects of Wnt Signaling Activation on Adipogenesis
| Effector | Cell Type | Effect on Adipogenesis | Mechanism | Reference |
| Wnt3a | Perivascular Stem/Stromal Cells | No significant effect on adipogenesis | - | [5] |
| Wnt10b | Mouse Embryonic Fibroblasts | Inhibition | Repression of PPARγ and C/EBPα | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds on adipogenesis.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a widely used model for studying adipogenesis in vitro.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified atmosphere of 5% CO2 at 37°C.
-
Induction of Differentiation: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium containing DMEM with 10% FBS and 10 µg/mL insulin. The maintenance medium is refreshed every 2-3 days until the cells are fully differentiated (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin in PBS for 1 hour at room temperature.
-
Staining: After fixation, the cells are washed with water and then with 60% isopropanol. The cells are then stained with a working solution of Oil Red O (0.3% in 60% isopropanol) for 10-20 minutes at room temperature.
-
Quantification: The stained cells are washed with water to remove excess stain. For quantification, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 490-520 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of key adipogenic genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated differentiated adipocytes using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with specific primers for target genes (e.g., PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Glycerol Release Assay for Lipolysis
This assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis.
-
Cell Treatment: Differentiated adipocytes are washed and incubated in a serum-free medium containing the test compound (e.g., this compound) and a lipolytic agent (e.g., isoproterenol) for a defined period.
-
Sample Collection: At the end of the incubation, the culture medium is collected.
-
Glycerol Measurement: The glycerol concentration in the medium is determined using a commercial glycerol assay kit, which is typically a colorimetric or fluorometric assay based on enzymatic reactions. The results are normalized to the total protein content of the cells.
Visualizing the Pathways and Workflows
This compound Signaling Pathway in Adipocytes
Caption: Proposed signaling pathway of this compound in adipocytes.
Experimental Workflow for Adipogenesis Inhibition Assay
Caption: General workflow for assessing adipogenesis inhibition.
References
Tripeptide-41: A Comparative Analysis of its Role as an NF-κB Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-41, a synthetic peptide, has garnered attention in cosmetic and research fields for its purported effects on lipid metabolism. Central to its mechanism of action is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor complex involved in a myriad of cellular processes, including inflammation, immunity, and cell survival. Its activation is a key event in the cellular response to various stimuli, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as bacterial components like lipopolysaccharide (LPS). This guide provides a comparative overview of this compound's function as an NF-κB activator in the context of these well-established molecules, supported by available, albeit limited, experimental evidence.
Mechanism of Action: this compound and NF-κB Activation
This compound is reported to activate the NF-κB signaling pathway, which in turn is suggested to stimulate the production of TNF-α. This cytokine is a known potent activator of lipolysis, the breakdown of lipids. Additionally, this compound is said to inhibit the expression of CCAAT/enhancer-binding protein (C/EBP) and increase cyclic adenosine (B11128) monophosphate (cAMP) levels, both of which contribute to a reduction in lipid accumulation in adipocytes.[1][2]
Comparative Analysis of NF-κB Activators
A direct quantitative comparison of the potency of this compound with other known NF-κB activators is challenging due to the limited availability of public data. Ideally, such a comparison would involve dose-response studies to determine the half-maximal effective concentration (EC50) for each compound in a standardized NF-κB activation assay.
| Activator | Typical Concentration for NF-κB Activation | Downstream Effects | Notes |
| This compound | Not publicly available | Lipolysis, Inhibition of Adipogenesis | Data on potency and efficacy relative to other activators is lacking. |
| TNF-α | 1-100 ng/mL | Pro-inflammatory cytokine production, Apoptosis, Lipolysis | A potent and widely studied pleiotropic cytokine. |
| IL-1β | 1-10 ng/mL | Pro-inflammatory cytokine production, Fever | Key mediator of the inflammatory response. |
| LPS | 10-1000 ng/mL | Strong inflammatory response, Sepsis (at high concentrations) | A component of the outer membrane of Gram-negative bacteria. |
Note: The concentrations listed are typical ranges and the optimal concentration can vary depending on the cell type and experimental conditions.
Downstream Effects of NF-κB Activation by this compound
The activation of NF-κB by this compound is linked to two primary downstream effects: the stimulation of lipolysis and the inhibition of adipogenesis.
Stimulation of Lipolysis
By activating NF-κB and subsequently increasing TNF-α production, this compound promotes the breakdown of triglycerides into glycerol (B35011) and free fatty acids. This lipolytic effect is also supported by the reported increase in intracellular cAMP levels, which is a well-known second messenger that activates protein kinase A (PKA) and hormone-sensitive lipase (B570770) (HSL), key enzymes in the lipolytic cascade.
Inhibition of Adipogenesis
This compound is also suggested to inhibit the differentiation of pre-adipocytes into mature fat cells (adipogenesis). This is reportedly achieved by inhibiting the expression of C/EBP, a key transcription factor in the adipogenic program. C/EBP, along with peroxisome proliferator-activated receptor-gamma (PPARγ), orchestrates the expression of genes required for the adipocyte phenotype. By downregulating C/EBP, this compound may disrupt this developmental process.
Experimental Protocols
While specific quantitative data for this compound is lacking, the following are detailed methodologies for key experiments that would be used to generate such comparative data.
NF-κB Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the binding of NF-κB to these sites and subsequent expression of the reporter protein, which can be quantified.
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293, HeLa) in a 96-well plate. Transfect the cells with an NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After 24-48 hours, treat the cells with various concentrations of this compound, TNF-α (positive control), or vehicle control.
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter activity to the control activity. Plot the normalized activity against the activator concentration to generate a dose-response curve and calculate the EC50 value.
Western Blot for Phosphorylated NF-κB p65
This method directly measures the activation of the NF-κB pathway by detecting the phosphorylation of the p65 subunit, a key activation event.
Principle: Following cell stimulation, total protein is extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the NF-κB p65 subunit.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound, TNF-α, or vehicle for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Western Blotting: Quantify total protein concentration, resolve equal amounts of protein on an SDS-polyacrylamide gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for phospho-p65. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensity and normalize to a loading control (e.g., β-actin or total p65).
Glycerol Release Assay for Lipolysis
This assay quantifies the amount of glycerol released from adipocytes as a measure of lipolysis.
Principle: Adipocytes are treated with lipolytic agents, and the amount of glycerol released into the culture medium is measured using a colorimetric or fluorometric assay.
Protocol Outline:
-
Adipocyte Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Treatment: Wash the mature adipocytes and incubate with a buffer containing various concentrations of this compound, isoproterenol (B85558) (a known lipolytic agent, as a positive control), or vehicle.
-
Sample Collection: Collect the culture medium at different time points.
-
Glycerol Measurement: Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected medium according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Express the results as a fold change over the vehicle control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Canonical NF-κB Signaling Pathway.
Caption: NF-κB Reporter Gene Assay Workflow.
Conclusion
This compound is presented in the available literature as an activator of the NF-κB signaling pathway, with subsequent effects on lipolysis and adipogenesis. However, a significant gap exists in the form of direct, quantitative, and comparative experimental data. To rigorously evaluate the performance of this compound against other well-known NF-κB activators like TNF-α and LPS, further studies are required. These should include dose-response analyses to determine potency (EC50) and efficacy in standardized in-vitro assays. Such data would be invaluable for researchers and professionals in the fields of drug development and cosmetic science to objectively assess the potential of this compound as a modulator of NF-κB signaling and lipid metabolism.
References
Unveiling the Influence of Tripeptide-41 on Gene Expression: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of bioactive compounds is paramount. This guide provides a detailed comparison of Tripeptide-41's effects on gene expression, particularly in the context of adipogenesis, and contrasts its performance with alternative therapeutic agents. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for further research and development.
This compound, a synthetic peptide, has garnered attention for its role in modulating lipid metabolism. Its primary mechanism involves the regulation of key genes controlling the differentiation and function of adipocytes, the cells responsible for storing fat. This guide delves into the specifics of this regulation and compares it to other compounds known to influence similar pathways.
Comparative Analysis of Gene Expression Modulation
To contextualize the effects of this compound, this section compares its known impact on adipogenic gene expression with that of a well-researched alternative, caffeine. While direct comparative studies are limited, data from independent research provides a valuable benchmark for assessing this compound's potential efficacy. The primary genes of interest are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), both of which are master regulators of adipogenesis.[1][2][3] this compound is known to inhibit the expression of C/EBP, a family of transcription factors crucial for adipocyte differentiation.[4]
| Compound | Target Gene | Cell Type | Concentration | Change in mRNA Expression | Reference |
| This compound | C/EBPα | Adipocytes | Not Specified | Inhibition (Quantitative data not available) | [4] |
| PPARγ | Adipocytes | Not Specified | Not Directly Reported | ||
| Caffeine | C/EBPα | 3T3-L1 preadipocytes | 1 mM | Decreased | [5][6][7] |
| PPARγ | 3T3-L1 preadipocytes | 1 mM | Decreased | [5][6][7] | |
| C/EBPα | Rat adipose-derived stem cells | 0.1-1 mM | Dose-dependent decrease | [4][8] | |
| PPARγ | Rat adipose-derived stem cells | 0.1-1 mM | Dose-dependent decrease | [4][8] |
Signaling Pathway of this compound
This compound exerts its effects by initiating a signaling cascade that ultimately influences gene transcription. A key pathway involves the activation of Nuclear Factor-kappa B (NF-κB) and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL), a crucial enzyme for breaking down triglycerides. The activation of NF-κB can also stimulate the production of Tumor Necrosis Factor-alpha (TNF-α), which is known to trigger lipolysis.
Experimental Protocols
To enable researchers to validate and expand upon the findings presented, this section outlines a detailed protocol for assessing the effects of this compound and its alternatives on adipocyte gene expression.
Experimental Workflow: Gene Expression Analysis
The general workflow for such an experiment involves cell culture, induction of adipogenesis, treatment with the test compounds, and subsequent analysis of gene expression.
Detailed Methodology
1. Cell Culture and Adipocyte Differentiation:
-
Cell Line: 3T3-L1 preadipocytes are a commonly used and appropriate model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% FBS) containing an adipogenic cocktail, typically 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (DMI).
2. Treatment with Test Compounds:
-
On day 0 of differentiation, replace the culture medium with differentiation medium containing the desired concentrations of this compound, the alternative compound (e.g., caffeine), or a vehicle control (e.g., DMSO or sterile water).
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective test compounds. Replenish this medium every 2 days.
3. RNA Extraction and cDNA Synthesis:
-
At desired time points (e.g., day 4, day 8 of differentiation), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the target genes (C/EBPα, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform qPCR using a real-time PCR system.
-
Primer Sequences (Example for Mouse):
-
C/EBPα: Forward: 5'-CAAGAACAGCAACGAGTACCG-3', Reverse: 5'-GTCACTGGTCAACTCCAGCAC-3'
-
PPARγ: Forward: 5'-GGAAGACCACTCGCATTCCTT-3', Reverse: 5'-GTAATCAGCAACCATTGGGTC-3'
-
GAPDH: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target genes is normalized to the housekeeping gene and then compared to the vehicle control group to determine the fold change.
This comprehensive guide provides a foundational understanding of this compound's impact on gene expression and offers a framework for comparative analysis. The provided protocols and visualizations are intended to facilitate further research into the therapeutic potential of this and other modulators of adipogenesis.
References
- 1. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeine inhibits adipogenic differentiation of primary adipose-derived stem cells and bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine inhibits adipogenesis through modulation of mitotic clonal expansion and the AKT/GSK3 pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caffeine inhibits adipogenesis through modulation of mitotic clonal expansion and the AKT/GSK3 pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
Assessing the Reproducibility of Tripeptide-41's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tripeptide-41, a synthetic peptide marketed for its lipolytic and skin-firming properties. As the reproducibility of claims surrounding many cosmetic peptides is a significant concern for the scientific community, this document aims to objectively assess the available evidence for this compound's effects and compare its purported mechanism with well-established lipolytic agents. The information presented herein is intended to guide researchers in designing experiments to verify these claims and to provide a framework for evaluating similar compounds.
Overview of this compound and Alternatives
This compound, also known as CG-Lipoxyn, is a synthetic peptide with the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr)[]. It is commercially promoted as an active ingredient in cosmetic formulations for body contouring and cellulite reduction, with claims of promoting fat breakdown and improving skin firmness[2][3].
The primary challenge in assessing the reproducibility of this compound's effects is the scarcity of independent, peer-reviewed studies providing detailed experimental data. Much of the available information originates from manufacturers and suppliers, which often lacks the rigorous, quantitative evidence required for independent verification. This guide, therefore, presents the claimed mechanisms of this compound and contrasts them with the well-documented effects of established lipolytic agents, providing a basis for critical evaluation and future research.
Comparative Analysis of Lipolytic Effects and Mechanisms
The central claim regarding this compound is its ability to induce lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). The proposed mechanism involves a multi-faceted signaling cascade within adipocytes[2][4]. To provide a comparative context, the effects of two well-characterized lipolytic agents, Isoproterenol and Forskolin (B1673556), are presented alongside the claims for this compound.
| Feature | This compound (Claimed) | Isoproterenol (Documented) | Forskolin (Documented) |
| Primary Target | Not explicitly stated, presumed to be a cell surface receptor. | β-Adrenergic Receptors | Adenylyl Cyclase |
| Mechanism of Action | Activates NF-κB signaling pathway, increases intracellular cAMP, and inhibits C/EBP transcription factor.[2][4] | Binds to β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[5][6][7][8] | Directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[9][10][11][12] |
| Effect on Lipolysis | Promotes the breakdown of triglycerides into free fatty acids and glycerol.[2] | Potent stimulator of lipolysis, measured by the release of glycerol and free fatty acids from adipocytes.[5][6][7][8][13] | Strong inducer of lipolysis through the cAMP-PKA pathway.[9][10][12] |
| Supporting Data | Primarily from manufacturer-provided information; lack of peer-reviewed, quantitative in vitro or in vivo data. | Extensive peer-reviewed literature with dose-response curves and quantitative measurements of glycerol and free fatty acid release in various adipocyte models.[5][6][8][13] | Numerous scientific publications detailing its effects on cAMP levels and lipolysis in isolated adipocytes and cell-free systems.[9][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and the experimental approaches to test them, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in adipocytes.
Experimental Workflow for Assessing Lipolytic Effects
Caption: Workflow for in vitro assessment of this compound's lipolytic activity.
Detailed Experimental Protocols
To facilitate the independent verification of this compound's claimed effects, detailed protocols for key experiments are provided below. These protocols are based on standard methodologies used in metabolic research.
In Vitro Lipolysis Assay
Objective: To quantify the effect of this compound on the release of glycerol and free fatty acids from cultured adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Insulin (B600854), Dexamethasone, and IBMX (for differentiation)
-
This compound (solubilized in an appropriate vehicle)
-
Isoproterenol (positive control)
-
Vehicle control (e.g., DMSO, PBS)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
Free Fatty Acid Assay Kit (colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Seed cells in 96-well plates and grow to confluence.
-
Induce differentiation by treating with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin for 48 hours.
-
Maintain cells in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
-
-
Treatment:
-
Wash mature adipocytes with warm PBS.
-
Incubate cells with serum-free DMEM containing various concentrations of this compound, a positive control (e.g., 10 µM Isoproterenol), or a vehicle control for a defined period (e.g., 2-4 hours).
-
-
Measurement of Glycerol and Free Fatty Acid Release:
-
Collect the culture medium from each well.
-
Measure the concentration of glycerol and free fatty acids in the medium using commercially available assay kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of glycerol and free fatty acids released to the total protein content or cell number in each well.
-
Compare the results from this compound-treated cells to the vehicle control and positive control.
-
NF-κB Activation Assay
Objective: To determine if this compound activates the NF-κB signaling pathway in a relevant cell line.
Materials:
-
HeLa or a suitable adipocyte cell line
-
NF-κB reporter assay kit (e.g., luciferase or fluorescent reporter)
-
This compound
-
TNF-α (positive control for NF-κB activation)
-
Lipofectamine or other transfection reagent
-
Cell lysis buffer
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate growth medium.
-
Transfect cells with an NF-κB reporter plasmid according to the manufacturer's protocol.
-
-
Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound, a positive control (e.g., 10 ng/mL TNF-α), or a vehicle control for a specified time (e.g., 6-24 hours).
-
-
Measurement of NF-κB Activity:
-
For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.
-
For fluorescent reporters (e.g., GFP-tagged p65 subunit), visualize the translocation of the fluorescently tagged NF-κB subunit from the cytoplasm to the nucleus using fluorescence microscopy and quantify the nuclear fluorescence intensity.
-
-
Data Analysis:
-
Normalize reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Compare the NF-κB activation in this compound-treated cells to the controls.
-
Intracellular cAMP Measurement
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Forskolin or Isoproterenol (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
Procedure:
-
Cell Culture and Treatment:
-
Culture and differentiate 3T3-L1 cells as described in the lipolysis assay protocol.
-
Pre-incubate mature adipocytes with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat cells with various concentrations of this compound, a positive control (e.g., 10 µM Forskolin), or a vehicle control for a short duration (e.g., 10-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive EIA or RIA, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cAMP levels to the total protein concentration in each sample.
-
Compare the cAMP levels in this compound-treated cells to the controls.
-
Conclusion and Future Directions
The available information on this compound suggests a plausible, albeit unverified, mechanism of action for inducing lipolysis. However, the lack of robust, publicly available, and peer-reviewed experimental data makes it impossible to definitively assess the reproducibility of its claimed effects. The cosmetic and research communities would greatly benefit from independent studies that utilize the standardized protocols outlined in this guide to rigorously evaluate the efficacy and mechanism of this compound.
For researchers in drug development, this compound may serve as a starting point for exploring novel peptides with lipolytic activity. However, any further investigation should be predicated on the independent verification of its fundamental claims. A direct, head-to-head comparison with established lipolytic agents using quantitative in vitro and, subsequently, in vivo models is essential to determine its true potential and reproducibility. Until such data becomes available, claims regarding the efficacy of this compound should be approached with scientific skepticism.
References
- 2. This compound | 1093241-16-7 | Motif Biotech [motifbiotech.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of isoproterenol-induced lipolysis in rat inguinal adipocytes in vitro by physiological melatonin via a receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between cyclic AMP production and lipolysis induced by forskolin in rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. xendurance.com [xendurance.com]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of Tripeptide-41's Fat Reduction Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo fat reduction claims of Tripeptide-41 against other commonly used topical fat-reducing agents: caffeine (B1668208), aminophylline (B1665990), and retinol (B82714). The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the current landscape of topical lipolytic agents. This document summarizes available data, details experimental protocols, and visualizes the declared mechanisms of action.
Executive Summary
This compound is a synthetic peptide that has garnered attention for its purported lipolytic and anti-adipogenic effects. While in vitro data and manufacturer claims suggest a mechanism involving the modulation of key signaling pathways in adipocytes, publicly available in vivo studies validating these claims are scarce. In contrast, agents such as caffeine, aminophylline, and retinol have a more extensive history of investigation, with several clinical and preclinical studies providing evidence for their modest effects on localized fat reduction. This guide aims to present the available evidence for each, highlighting the need for rigorous, peer-reviewed in vivo studies to substantiate the claims made for this compound.
Comparative Data on Fat Reduction
The following table summarizes the available quantitative data from in vivo (primarily human clinical) studies on the fat-reduction efficacy of the selected topical agents. It is important to note the variability in study designs, concentrations, and outcome measures.
| Active Ingredient | Concentration | Study Duration | Animal/Human Model | Key Findings |
| This compound | 5% | 8 weeks | Human (n=1) | Manufacturer's study reported a ~5 cm reduction in abdominal circumference.[1] |
| Caffeine | Not specified | 6 weeks | Obese Mice | Significant weight loss of approximately 12.8% was observed.[2] |
| Aminophylline | 0.5% | 12 weeks | Human | A mean reduction in waist circumference of 11 cm was reported in the treatment group, compared to 5.0 cm in the control group.[3] |
| Retinol | Not specified | Not specified | Not specified | Primarily noted for effects on skin elasticity and collagen synthesis rather than direct, quantified fat reduction in available studies. |
Experimental Protocols
Standardized and well-documented experimental protocols are crucial for the validation of fat reduction claims. Below are generalized protocols based on common practices in preclinical and clinical studies of topical lipolytic agents.
Preclinical In Vivo Model for Topical Fat Reduction
-
Animal Model: Male C57BL/6J mice are a commonly used model for diet-induced obesity.[2] Male Sprague-Dawley or Long-Evans rats are also utilized. For studies involving human tissue, athymic nude mice can be used for xenografts.
-
Acclimatization: Animals are typically acclimatized for at least one week before the start of the experiment.
-
Diet: To induce an obese phenotype, animals are often fed a high-fat diet (HFD), with approximately 40-60% of calories from fat, for a period of 8-12 weeks. A control group is maintained on a standard chow diet.
-
Grouping: Animals are randomly assigned to treatment and control (placebo) groups.
-
Test Substance Preparation: The active ingredient (e.g., this compound, caffeine) is formulated into a suitable topical vehicle (e.g., cream, gel) at the desired concentration. The placebo contains the vehicle without the active ingredient.
-
Application: A pre-defined area on the dorsal skin or a specific fat pad (e.g., inguinal) is shaved. A specified amount of the topical formulation is applied to the area daily or twice daily for a set duration (e.g., 4-8 weeks).
-
Endpoint Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Skinfold Thickness: Measured at the application site using calipers at baseline and at the end of the study.[4][5]
-
Imaging: Non-invasive methods like high-frequency ultrasound or micro-CT can be used to measure the thickness of the subcutaneous fat layer at the application site.[6][7][8][9]
-
Biochemical Analysis: Blood samples can be collected to measure lipid profiles (triglycerides, cholesterol) and relevant biomarkers. Adipose tissue can be analyzed for the expression of genes and proteins related to lipolysis and adipogenesis.
-
Experimental Workflow
Caption: A generalized workflow for in vivo validation of topical fat-reducing agents.
Signaling Pathways in Adipose Tissue
The following diagrams illustrate the proposed signaling pathways through which this compound and the comparator ingredients are believed to exert their effects on adipocytes.
This compound Signaling Pathway
This compound is suggested to promote lipolysis through a multi-faceted mechanism that involves the activation of the NF-κB pathway and an increase in intracellular cyclic AMP (cAMP) levels. It is also proposed to inhibit C/EBP, a key transcription factor in adipogenesis.
Caption: Proposed signaling cascade of this compound in adipocytes.
Caffeine and Aminophylline Signaling Pathway
Caffeine and aminophylline are methylxanthines that act as phosphodiesterase (PDE) inhibitors. By inhibiting PDE, they prevent the breakdown of cAMP, leading to its accumulation and the subsequent activation of lipolysis.
Caption: Mechanism of action for caffeine and aminophylline in promoting lipolysis.
Retinol Signaling Pathway
Retinol's primary influence on adipose tissue is believed to be through its conversion to retinoic acid, which then modulates gene expression related to adipocyte differentiation and function. Some studies suggest an anti-adipogenic effect.
References
- 1. Time course of histomorphological changes in adipose tissue upon acute lipoatrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-obesity effect of a novel caffeine-loaded dissolving microneedle patch in high-fat diet-induced obese C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstmhpe.org [jstmhpe.org]
- 6. Use of ultrasound in the measurement of subcutaneous fat and prediction of total body fat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo assessment of subcutaneous fat in dogs by real-time ultrasonography and image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo quantification of subcutaneous and visceral adiposity by micro-computed tomography in a small animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Quantification of Subcutaneous and Visceral Adiposity by Micro Computed Tomography in a Small Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Size and Number of Adipocytes in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tripeptide-41: A Procedural Guide for Laboratory Professionals
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of Tripeptide-41, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with institutional and regulatory standards.
I. Understanding the Safety Profile of this compound
Based on available safety data, this compound is not classified as a hazardous substance.[1][2][3] However, it is imperative to handle all laboratory chemicals with a degree of caution. The following table summarizes the key safety information for this compound.
| Property | Data |
| GHS Classification | Not a hazardous substance or mixture.[1][2] |
| Physical State | Solid (powder).[1] |
| Toxicity | No data available for acute toxicity, skin corrosion/irritation, or serious eye damage/irritation.[1] This product and its degradation products are not considered toxic.[4] |
| Environmental Hazards | No special environmental precautions are required.[1] No data is available on ecotoxicity.[4] |
| Stability | Stable under recommended storage conditions.[4] |
| Incompatibilities | Strong oxidizing agents.[4] |
II. Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and subsequent actions required for the safe disposal of this compound.
Step 1: Assess the Waste Form
-
Solid Waste: Unused or expired pure this compound, or lab materials (e.g., weighing paper, contaminated gloves) with solid residue.
-
Aqueous Solutions: Solutions where this compound is dissolved in water or a buffer.
-
Organic Solvent Solutions: Solutions where this compound is dissolved in an organic solvent.
Step 2: Segregation and Containerization
Proper segregation of waste is fundamental to safe laboratory practice.[5][6]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, sealable container.
-
The container must be clearly labeled as "Non-hazardous Solid Chemical Waste" and should list "this compound" as a primary component.
-
Store the container in a designated waste accumulation area away from incompatible materials.[5][7]
-
-
Aqueous Solutions:
-
Crucially, do not pour aqueous solutions containing this compound down the drain without consulting your institution's Environmental Health and Safety (EHS) office. [8][9] While some non-hazardous, water-soluble materials may be approved for drain disposal in small quantities, this is subject to local regulations.[9]
-
If drain disposal is not permitted, collect the aqueous waste in a compatible, leak-proof container.
-
Label the container as "Non-hazardous Aqueous Waste" and list all chemical components, including this compound and the solvent (e.g., water, PBS).
-
-
Organic Solvent Solutions:
-
Under no circumstances should organic solvent solutions be disposed of down the drain. [6]
-
Collect waste containing this compound and organic solvents in a designated, chemically-resistant container for hazardous waste.
-
Separate halogenated and non-halogenated solvent waste if required by your institution's protocols.[6]
-
Label the container clearly with "Hazardous Waste," the full names of all chemical components (this compound and the solvent), and appropriate hazard warnings for the solvent.
-
Step 3: Waste Storage and Pickup
-
All waste containers must be kept securely closed except when adding waste.[7][8]
-
Store waste in a designated satellite accumulation area within the laboratory.[7][8]
-
Follow your institution's procedures for requesting a waste pickup from the EHS office.[8]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for determining the correct disposal path for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can maintain a safe working environment and ensure that chemical waste is managed responsibly. Always prioritize consulting your institution's specific safety protocols and EHS guidelines.
References
- 1. peptide.com [peptide.com]
- 2. This compound [thegoodscentscompany.com]
- 3. shayandcompany.com [shayandcompany.com]
- 4. peptide.com [peptide.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
